molecular formula C7H8BrNO2S B1590598 Methyl 2-bromo-5-ethylthiazole-4-carboxylate CAS No. 81569-46-2

Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Cat. No.: B1590598
CAS No.: 81569-46-2
M. Wt: 250.12 g/mol
InChI Key: YVZQQKSGEFCXLI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQQKSGEFCXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515260
Record name Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-46-2
Record name 4-Thiazolecarboxylic acid, 2-bromo-5-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, providing researchers and drug development professionals with a deep understanding of the experimental choices and a reliable protocol for its preparation.

Introduction: The Significance of Substituted Thiazoles

The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific substitution pattern of this compound, featuring a reactive bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl ester at the 4-position, makes it a versatile intermediate for further molecular elaboration through cross-coupling reactions and other transformations.[3][4] This guide details a reliable two-step synthetic pathway, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type bromination.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most strategically approached through a two-step sequence starting from readily available precursors. The core thiazole ring is constructed via the Hantzsch thiazole synthesis, a classic and highly effective method for preparing this heterocyclic system.[5] This initial step yields the key intermediate, Methyl 2-amino-5-ethylthiazole-4-carboxylate. The subsequent transformation involves the conversion of the 2-amino group to the target 2-bromo functionality via a Sandmeyer-type reaction, a reliable method for the diazotization of an amino group followed by halide substitution.[6][7]

retrosynthesis target This compound intermediate Methyl 2-amino-5-ethylthiazole-4-carboxylate target->intermediate Sandmeyer Bromination starting_materials Methyl 3-oxopentanoate + Thiourea + Halogenating Agent intermediate->starting_materials Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Hantzsch Thiazole Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[5] In this synthesis, the α-halocarbonyl is generated in situ from the reaction of a β-ketoester, methyl 3-oxopentanoate, with a halogenating agent, typically N-bromosuccinimide (NBS). This is followed by reaction with thiourea to form the 2-aminothiazole ring.

Mechanistic Insights

The reaction is initiated by the enolization of methyl 3-oxopentanoate, which then undergoes electrophilic attack by the bromine from NBS to form the α-bromo-β-ketoester intermediate. The sulfur atom of thiourea, a potent nucleophile, then attacks the α-bromo carbon. Subsequent intramolecular cyclization, driven by the nucleophilic attack of one of the amino groups of thiourea onto the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic thiazole ring.

hantzsch_mechanism cluster_0 Step 1: α-Bromination cluster_1 Step 2: Thiazole Ring Formation ketoester Methyl 3-oxopentanoate enol Enol form ketoester->enol Tautomerization alpha_bromo Methyl 2-bromo-3-oxopentanoate enol->alpha_bromo + NBS intermediate1 Thiouronium salt alpha_bromo->intermediate1 + Thiourea (nucleophilic attack) thiourea Thiourea intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization product Methyl 2-amino-5-ethylthiazole-4-carboxylate intermediate2->product - H2O (Dehydration) sandmeyer_mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination amino_thiazole Methyl 2-amino-5-ethylthiazole-4-carboxylate diazonium_salt Thiazole diazonium salt amino_thiazole->diazonium_salt + t-BuONO radical_cation Aryl radical diazonium_salt->radical_cation + CuBr (-N2, -CuBr+) product This compound radical_cation->product + CuBr2 (-CuBr)

References

An In-depth Technical Guide to Methyl 2-bromo-5-ethylthiazole-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer robust, field-proven insights into its properties and utility.

Introduction: The Strategic Value of a Functionalized Thiazole Core

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1] this compound is a polysubstituted thiazole derivative strategically functionalized for further chemical elaboration. The presence of a bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl carboxylate at the 4-position creates a molecule with significant potential as a synthetic intermediate.

The bromine atom serves as a highly effective synthetic handle for introducing molecular diversity through various cross-coupling reactions.[2] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling the construction of more complex molecular architectures. This combination of reactive sites makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and for developing novel agrochemicals.[3][4]

Physicochemical and Structural Properties

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SCalculated
Molecular Weight 250.11 g/mol Calculated
IUPAC Name Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate-
Appearance Expected to be a solid (e.g., pale yellow crystals)Analogy to similar compounds[3]
Purity Typically >95%Commercial Analogue Data
Storage Conditions Store at 2-8°C under an inert atmosphereAnalogy to similar compounds[5]

digraph "Methyl_2-bromo-5-ethylthiazole-4-carboxylate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; S3 [label="S", pos="0,-0.5!"]; C4 [label="C", pos="1.2,0!"]; C5 [label="C", pos="0.8,1.2!"];

// Substituents Br [label="Br", pos="-2.4,0.5!"]; C_ester [label="C", pos="2.4,0.5!"]; O_double [label="O", pos="2.4,1.5!"]; O_single [label="O", pos="3.6,0!"]; CH3_ester [label="CH₃", pos="4.8,0.5!"];

C_ethyl1 [label="CH₂", pos="1.6,2.2!"]; C_ethyl2 [label="CH₃", pos="2.8,2.2!"];

// Draw bonds C2 -- N1 [label=""]; N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- S3 [label=""]; S3 -- C2 [label=""];

C2 -- Br [label=""]; C4 -- C_ester [label=""]; C_ester -- O_double [label="", style=double]; C_ester -- O_single [label=""]; O_single -- CH3_ester [label=""];

C5 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; }

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

While a specific, published protocol for the synthesis of this compound is not available, a reliable synthetic route can be designed based on the well-established Hantzsch thiazole synthesis and subsequent modifications. This involves the cyclization of a β-ketoester with a thioamide, followed by diazotization and bromination.

A plausible and efficient pathway starts from methyl 2-chloro-3-oxopentanoate and thiourea to form an aminothiazole intermediate. This intermediate is then converted to the target 2-bromo compound via a Sandmeyer-type reaction.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer-type Bromination Start Methyl 2-chloro-3-oxopentanoate + Thiourea Intermediate Methyl 2-amino-5-ethylthiazole-4-carboxylate Start->Intermediate Cyclization Reagents NaNO₂, HBr, CuBr Intermediate->Reagents Diazotization Product This compound Reagents->Product Bromination Reactivity_Diagram cluster_coupling Key Cross-Coupling Reactions Start This compound Suzuki Suzuki (R-B(OH)₂) Start->Suzuki Pd catalyst Heck Heck (Alkene) Start->Heck Pd catalyst Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst Product_Suzuki 2-Aryl/Alkyl Thiazole Suzuki->Product_Suzuki Product_Heck 2-Vinyl Thiazole Heck->Product_Heck Product_Sonogashira 2-Alkynyl Thiazole Sonogashira->Product_Sonogashira Product_Buchwald 2-Amino Thiazole Buchwald->Product_Buchwald

References

Spectroscopic data (NMR, IR, MS) of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Introduction and Molecular Structure

This compound is a substituted thiazole derivative. The thiazole ring is a core scaffold in many pharmaceutically and agriculturally important molecules, valued for its diverse biological activities.[1] Compounds with similar structures, such as ethyl 2-bromo-4-methylthiazole-5-carboxylate, are utilized as key intermediates in the synthesis of antimicrobial agents and crop protection chemicals.[2] The presence of a bromine atom at the 2-position and varied substituents at the 4- and 5-positions provides a versatile platform for further chemical modification, typically through cross-coupling reactions.

A thorough spectroscopic analysis is critical for confirming the identity and purity of such a key intermediate. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Caption: Molecular Structure of this compound.

Plausible Synthetic Workflow

The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis. For the target compound, a plausible route involves the reaction of a thioamide with an α-halocarbonyl compound. A common variation for this class of molecules starts with the synthesis of the 2-amino precursor, followed by diazotization and bromination (Sandmeyer-type reaction).[3][4]

Experimental Protocol: Proposed Synthesis
  • Step 1: Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate. An α-halo-β-ketoester, methyl 2-chloro-3-oxopentanoate, is reacted with thiourea in a suitable solvent like ethanol. The mixture is refluxed until the starting materials are consumed (monitored by TLC). The product, the aminothiazole precursor, is then isolated via crystallization upon cooling or extraction.

  • Step 2: Diazotization and Bromination. The aminothiazole precursor is dissolved in an aqueous hydrobromic acid solution and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. This intermediate is then treated with a copper(I) bromide solution to facilitate the substitution of the diazonium group with bromine.

  • Step 3: Work-up and Purification. The reaction mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Synthesis_Workflow start Methyl 2-chloro-3-oxopentanoate + Thiourea step1 Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 intermediate Methyl 2-amino-5-ethylthiazole-4-carboxylate step1->intermediate step2 Sandmeyer-type Reaction (Diazotization & Bromination) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification MS_Fragmentation M [M]⁺˙ m/z 249/251 M_OCH3 [M - OCH₃]⁺ m/z 218/220 M->M_OCH3 - •OCH₃ M_COOCH3 [M - COOCH₃]⁺ m/z 190/192 M->M_COOCH3 - •COOCH₃ M_Br [M - Br]⁺ m/z 170 M->M_Br - •Br

References

An In-depth Technical Guide to the Crystal Structure of Methyl 2-bromo-5-ethylthiazole-4-carboxylate: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] A detailed understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document outlines the experimental workflow for determining the crystal structure of the title compound, from its synthesis to the final structural analysis, and discusses the anticipated molecular geometry and intermolecular interactions that govern its solid-state architecture.

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in pharmaceutical development.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have led to its incorporation into a wide array of clinically successful drugs, spanning therapeutic areas such as oncology, infectious diseases, and metabolic disorders. The functionalization of the thiazole core with various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Specifically, 2-bromothiazole derivatives serve as versatile synthetic intermediates, with the bromine atom acting as a handle for the introduction of additional molecular complexity through cross-coupling reactions.[4] The presence of an ethyl group at the 5-position and a methyl carboxylate at the 4-position further modulates the molecule's steric and electronic profile. Elucidating the precise three-dimensional arrangement of these functional groups is crucial for understanding how the molecule will interact with its biological target. Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information.

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The synthesis of this compound is anticipated to follow established routes for the formation of substituted thiazoles. A plausible synthetic pathway, adapted from similar preparations of thiazole carboxylates, is outlined below.[2][5]

Synthetic Protocol

A multi-step synthesis would likely commence with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This would involve the condensation of an α-haloketone with a thioamide. For the title compound, the synthesis could proceed as follows:

  • Step 1: Synthesis of Methyl 2-chloro-3-oxopentanoate. Ethyl propionylacetate would be subjected to chlorination using a suitable chlorinating agent like sulfuryl chloride to yield the corresponding α-chloro-β-keto ester.

  • Step 2: Thiazole Ring Formation. The resulting α-chloro-β-keto ester would then be reacted with thiourea in a suitable solvent, such as ethanol, to form the 2-amino-5-ethylthiazole-4-carboxylate intermediate.

  • Step 3: Diazotization and Bromination. The amino group at the 2-position would then be converted to a bromine atom via a Sandmeyer-type reaction. This typically involves diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by the introduction of a bromine source, such as copper(I) bromide.

Purification and Crystallization

Following the synthesis, the crude product would be purified using column chromatography on silica gel. The generation of single crystals suitable for X-ray diffraction is a critical and often empirical step. A common and effective method for obtaining high-quality crystals is slow evaporation from a suitable solvent or a mixture of solvents.

Experimental Protocol for Crystallization:

  • Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Slowly add a less-polar "anti-solvent" (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Monitor the vial for the formation of well-defined single crystals.

Caption: Workflow for the slow evaporation crystallization method.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Data Collection and Processing

A single crystal of appropriate size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is then processed, which involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial solution provides a rough model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.

Results and Discussion: A Glimpse into the Molecular and Supramolecular Structure

While the specific crystal structure of this compound has not been publicly reported, we can predict its key structural features based on the analysis of related thiazole derivatives found in the Cambridge Structural Database (CSD).[6][7]

Expected Crystallographic Data

The following table summarizes the anticipated crystallographic data for the title compound, based on typical values for small organic molecules.

ParameterExpected Value
Chemical FormulaC₈H₁₀BrNO₂S
Formula Weight264.14 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for chiral molecules)
Unit Cell Dimensionsa ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-110°
Volume≈ 1000-1500 ų
Z (molecules per unit cell)4
Density (calculated)≈ 1.6-1.8 g/cm³
R-factor< 0.05 for a well-refined structure
Molecular Geometry

The thiazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. The bond lengths and angles within the thiazole ring will likely be consistent with those observed in other thiazole structures.[1] The C-S bond lengths are anticipated to be around 1.72 Å, and the C=N double bond length is expected to be approximately 1.29 Å.[1] The substituents—bromo, ethyl, and methyl carboxylate—will be attached to the thiazole core, and their conformations will be determined by steric and electronic factors.

Caption: Connectivity of substituents on the thiazole ring.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in stabilizing the crystal structure:

  • Halogen Bonding: The bromine atom is a potential halogen bond donor and could interact with the nitrogen atom or the oxygen atoms of the carboxylate group of neighboring molecules.

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present.

  • π-π Stacking: The aromatic thiazole rings may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall cohesive energy of the crystal.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the solid state, which in turn influences the material's physical properties, such as its melting point and solubility.

Conclusion: From Crystal Structure to Drug Development

The determination of the crystal structure of this compound provides invaluable insights for medicinal chemists and drug developers. This atomic-level information can be leveraged in several ways:

  • Structure-Based Drug Design: The crystal structure can be used to model the binding of the molecule to its biological target, enabling the design of more potent and selective analogs.

  • Pharmacophore Modeling: The three-dimensional arrangement of key functional groups can be used to develop a pharmacophore model, which can then be used to screen virtual compound libraries for new drug candidates.

  • Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of an active pharmaceutical ingredient (API), such as its polymorphism and dissolution rate.

References

Technical Guide: Physicochemical Profiling of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Solubility and Stability Assessment for Drug Development Intermediates

Foreword: The Imperative of Foundational Knowledge

In the landscape of drug discovery and development, the journey from a promising heterocyclic building block to a viable Active Pharmaceutical Ingredient (API) is predicated on a deep understanding of its fundamental physicochemical properties. Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a functionalized thiazole derivative, represents a class of compounds pivotal in the synthesis of novel therapeutic agents.[1][2][3] The thiazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[3][4] However, its potential as a synthetic intermediate can only be realized through rigorous characterization of its solubility and stability.

This guide provides an in-depth framework for researchers, chemists, and formulation scientists to systematically evaluate this compound. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring that the protocols described form a self-validating system for generating reliable and reproducible results. The insights herein are grounded in established regulatory principles, particularly the International Council for Harmonisation (ICH) guidelines, which form the bedrock of pharmaceutical development.[5][6][7]

Predicted Physicochemical Properties: An Initial Assessment

Prior to embarking on extensive experimental work, it is prudent to establish a baseline understanding of the molecule's characteristics. Publicly available data for this specific intermediate is limited; however, by analyzing its structure and data from analogous compounds, we can establish an expected profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / ObservationRationale & Implications
Molecular Formula C₈H₁₀BrNO₂SBased on chemical structure.
Molecular Weight ~264.14 g/mol Calculated from the molecular formula.
Physical Form Solid (Crystalline or Powder)Typical for similar thiazole carboxylates at room temperature.[8]
Storage Condition Room Temperature or 2-8°CRecommended for many brominated heterocyclic compounds to prevent slow degradation.[2]
Key Functional Groups Thiazole Ring, Bromo Substituent, Methyl Ester, Ethyl GroupThese groups dictate the molecule's reactivity, solubility, and potential degradation pathways. The ester is prone to hydrolysis, while the bromo-thiazole system can be reactive.

Note: These properties are predictive and must be confirmed experimentally.

Solubility Profiling: The Gateway to Application

Solubility is a critical parameter that influences every stage of development, from synthetic work-up and purification to formulation and bioavailability. A comprehensive solubility profile is therefore non-negotiable.

The "Why": Causality in Solvent Selection

The choice of solvents should not be arbitrary. It must be a systematic exploration of interactions between the solute (this compound) and a diverse set of solvents representing different polarity, proticity, and hydrogen bonding capabilities. The molecule's structure—containing a polar ester group, a moderately polar thiazole ring, and non-polar alkyl/bromo groups—suggests a nuanced solubility profile. We expect good solubility in polar aprotic solvents and common organic solvents, with limited solubility in highly non-polar or aqueous media.

Experimental Protocol: Isothermal Equilibrium Solubility

This protocol is designed to determine the equilibrium solubility, providing a definitive measure under controlled conditions.

Step 1: Preparation

  • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into separate, sealable glass vials.

  • Add a precise volume (e.g., 1.0 mL) of each selected analytical-grade solvent to the respective vials.

Step 2: Equilibration

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an isothermal shaker bath set to a standard temperature (e.g., 25°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

Step 3: Sample Processing

  • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

Step 4: Analysis & Quantification

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved compound against a standard calibration curve.

  • Calculate the solubility in mg/mL or mol/L.

Table 2: Solubility Data Template for this compound

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very Soluble
Dimethylformamide (DMF)Very Soluble
Acetonitrile (ACN)Soluble
Polar Protic MethanolSoluble
EthanolSoluble
WaterSparingly Soluble / Insoluble
Non-Polar Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
TolueneSparingly Soluble
HexanesInsoluble

Stability Assessment & Forced Degradation: Unveiling Intrinsic Liabilities

Understanding a molecule's intrinsic stability is paramount for determining its re-test period, storage conditions, and potential degradation products that could pose safety risks.[5][9] Forced degradation, or stress testing, is an indispensable tool that deliberately exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[10][11] The goal is to achieve a target degradation of 5-20%; degradation beyond 20% is generally considered too extensive and may not reflect relevant pathways.[11][12]

The Forced Degradation Workflow

A systematic approach is required to evaluate the compound's stability under various stressors. This workflow ensures all major degradation routes are investigated.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) Acid Acid Hydrolysis 0.1 M HCl, RT & 60°C Prep->Acid Expose Aliquots Base Base Hydrolysis 0.1 M NaOH, RT & 60°C Prep->Base Expose Aliquots Oxidation Oxidation 3% H₂O₂, RT Prep->Oxidation Expose Aliquots Thermal Thermal (Solid & Solution) 80°C Prep->Thermal Expose Aliquots Photo Photolytic (Solid & Solution) ICH Q1B Light Exposure Prep->Photo Expose Aliquots Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Thermal->HPLC Photo->HPLC Neutralize->HPLC MassBalance Assess Mass Balance & Identify Degradants HPLC->MassBalance

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Testing

The following protocols are grounded in standard industry practice and ICH recommendations.[12][13] A control sample (unstressed) and a blank (solvent subjected to the same conditions) must be analyzed alongside each stressed sample.

3.2.1 Hydrolytic Degradation (Acid & Base)

  • Rationale: The methyl ester functional group is the most probable site for hydrolysis, yielding the corresponding carboxylic acid and methanol. The thiazole ring itself may also be susceptible to cleavage under harsh conditions.

  • Protocol:

    • To separate aliquots of the stock solution, add an equal volume of 1.0 M HCl and 1.0 M NaOH to achieve final concentrations of 0.5 M acid and base, respectively. Initial studies may begin with 0.1 M acid/base.

    • Maintain one set of samples at room temperature and a second set at an elevated temperature (e.g., 60°C) to accelerate degradation if none is observed at RT.[12]

    • Monitor the reaction over time (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the samples. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

    • Analyze by HPLC.

3.2.2 Oxidative Degradation

  • Rationale: While the core structure is not highly susceptible to oxidation, the sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone under strong oxidative stress.

  • Protocol:

    • To an aliquot of the stock solution, add an equal volume of 3-6% hydrogen peroxide (H₂O₂).

    • Maintain the sample at room temperature, protected from light.

    • Monitor over time (e.g., 2, 8, 24 hours).

    • Analyze by HPLC. No quenching is typically required.

3.2.3 Thermal Degradation

  • Rationale: This test assesses the molecule's resilience to heat, which is critical for manufacturing (e.g., drying processes) and long-term storage in various climates.

  • Protocol:

    • Solid State: Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C, which is 40°C above the accelerated stability condition).

    • Solution State: Maintain an aliquot of the stock solution in a sealed vial in the same oven.

    • Monitor over an extended period (e.g., 1, 3, 7 days).

    • For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by HPLC.

3.2.4 Photolytic Degradation

  • Rationale: The bromo-thiazole system may be sensitive to UV or visible light, potentially leading to debromination or other radical-mediated reactions. This is a mandatory test under ICH Q1B guidelines.[12]

  • Protocol:

    • Expose both solid and solution samples of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze both the exposed and dark control samples by HPLC.

The Analytical Imperative: Stability-Indicating Methods

The cornerstone of any stability study is a validated, stability-indicating analytical method.[14] This is typically a reverse-phase HPLC method capable of separating the parent compound from all process impurities and degradation products.

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion: From Data to Drug Development Strategy

The systematic evaluation of solubility and stability for an intermediate like this compound is not merely an academic exercise; it is a critical step that directly informs drug development strategy.[15] The data generated from the protocols outlined in this guide will enable scientists to:

  • For Process Chemists: Select appropriate solvents for reaction, work-up, and crystallization, thereby optimizing yield and purity.

  • For Formulation Scientists: Guide the selection of excipients and delivery systems by understanding the molecule's solubility and potential interactions.[11]

  • For Regulatory Affairs: Provide a foundational data package that demonstrates an understanding of the molecule's intrinsic properties, as required by regulatory agencies like the FDA and EMA.[7][10]

By adopting this integrated and rationale-driven approach, research and development teams can mitigate risks, accelerate timelines, and build a robust foundation for the successful development of new medicines.

References

The Thiazole Carboxylate Core: From Foundational Synthesis to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of organic chemistry, few molecular scaffolds have demonstrated the versatility and therapeutic relevance of the thiazole ring. This five-membered heterocycle, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a cornerstone of life itself, forming a critical component of essential biomolecules like thiamine (vitamin B1).[1][2] While free thiazole is rare in nature, its derivatives are abundant, found in everything from marine natural products to blockbuster pharmaceuticals.[3][4][5]

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of a particularly important subclass: thiazole carboxylate derivatives. We will journey from the foundational syntheses of the late 19th century to the sophisticated applications in modern medicinal chemistry, elucidating the causal links between chemical structure and biological function. For the researcher, scientist, or drug development professional, this document serves as a technical narrative, grounding contemporary applications in their rich historical context and providing practical, field-proven insights.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Synthesis

The story of thiazole is inextricably linked to the pioneering work of the German chemist Arthur Hantzsch. In the 1880s, while exploring the chemistry of heterocyclic compounds, Hantzsch developed a remarkably robust and versatile method for constructing the thiazole ring.[6][7] This reaction, now universally known as the Hantzsch Thiazole Synthesis , remains a principal method for preparing these heterocycles over a century later.[6][8][9]

The Hantzsch Thiazole Synthesis (1887)

The brilliance of the Hantzsch synthesis lies in its elegant simplicity: the condensation of an α-haloketone with a thioamide.[6][9] This reaction creates the thiazole core in a single, often high-yielding, step. The choice of thioamide is critical as it directly installs the substituent at the 2-position of the ring, a key vector for tuning the molecule's properties.

The mechanism proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic ring. This self-validating system ensures the formation of the thermodynamically favored aromatic product.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (R1-C(=S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone α-Haloketone (R2-C(=O)CH(X)R3) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product Thiazole + H2O + HX Intermediate2->Product 3. Dehydration

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis, a robust procedure often used in instructional and research settings.[10]

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reagents will dissolve as the reaction proceeds.

  • Workup - Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Causality Note: The basic solution neutralizes the HBr byproduct formed during the reaction, which allows the free base of the aminothiazole product to precipitate, as it is poorly soluble in water.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any remaining salts and impurities.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely before characterization.

While the Hantzsch synthesis is the most prominent, other methods like the Cook-Heilbron synthesis were later developed, specifically for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[11] These alternative pathways broadened the synthetic toolkit available to chemists.

Part 2: Nature's Blueprint - Thiazole in Essential Biomolecules

Long before chemists were constructing thiazoles in the lab, nature had already harnessed its power. The discovery of the thiazole moiety in two of the 20th century's most important biochemical discoveries cemented its status as a "privileged scaffold."

Thiamine (Vitamin B1): A Coenzyme for Life

The elucidation of the structure of thiamine in the 1930s was a landmark achievement.[12] Scientists discovered that this essential vitamin is a composite molecule, built from a pyrimidine ring linked to a thiazole ring bearing hydroxyethyl and methyl substituents.[1][13] In the body, it is converted to its active form, thiamine pyrophosphate (TPP), a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[12]

The biosynthesis of thiamine is a remarkable example of convergent evolution, where the pyrimidine and thiazole moieties are synthesized via separate pathways and then coupled together by the enzyme thiamine phosphate synthase (ThiE).[13][14]

Thiamine_Biosynthesis Figure 2: Simplified Thiamine Biosynthesis Workflow cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis AIR AIR (Aminoimidazole Ribotide) HMP_PP HMP-PP (Pyrimidine Pyrophosphate) AIR->HMP_PP ThiC, ThiD enzymes Coupling ThMP (Thiamine Monophosphate) HMP_PP->Coupling ThiE (Coupling Enzyme) Precursors Tyrosine, Cysteine, DXP THZ_P THZ-P (Thiazole Phosphate) Precursors->THZ_P thiG, thiH, etc. THZ_P->Coupling FinalProduct TPP (Active Coenzyme) (Thiamine Pyrophosphate) Coupling->FinalProduct ThiL (Kinase)

Caption: Figure 2: Simplified Thiamine Biosynthesis Workflow.

Penicillin: The Dawn of the Antibiotic Age

Alexander Fleming's accidental discovery of penicillin in 1928 revolutionized medicine.[15][16] The subsequent race to determine its structure, culminating in the work of Dorothy Hodgkin using X-ray crystallography, revealed a unique and highly strained bicyclic system: a β-lactam ring fused to a thiazolidine ring—a saturated (reduced) form of thiazole.[17][18] This groundbreaking discovery highlighted the thiazole family's role in producing life-saving medicines and spurred intense interest in synthesizing related structures.[17][19]

Part 3: Synthetic Evolution - Crafting Thiazole Carboxylates

Building upon the foundational Hantzsch synthesis, chemists developed methods to incorporate key functional groups, such as carboxylates (esters), onto the thiazole ring. These groups are particularly valuable in drug design, as they can act as hydrogen bond acceptors, improve solubility, and serve as handles for further chemical modification.

The synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates is a prime example. These compounds are important building blocks for various biologically active agents, including antineoplastic drugs.[20] Traditional two-step methods were often inefficient, but modern chemistry has provided more streamlined one-pot procedures.[20]

Table 1: Comparison of Selected Thiazole Synthesis Methodologies
Synthesis MethodKey ReactantsPosition of CarboxylateAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, ThioamideC4 or C5 (from ketoester)High yields, versatile, well-established[9][10]Requires pre-functionalized starting materials
Cook-Heilbron Synthesis α-Aminonitrile, CS₂C4 (from cyanoacetate)Access to 5-amino derivatives[11]Limited scope compared to Hantzsch
Photolytic Synthesis Isoxazolone, ThioamideC5Novel route, mild conditions[21][22]Requires photochemical setup, moderate yields
One-Pot Halogenation/Cyclization β-Ketoester, NBS, ThioureaC5High efficiency, reduced workup[20]Can have side reactions if not optimized
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is an optimized, efficient method that combines the halogenation and cyclization steps.[20]

  • Initial Setup: In a reaction flask, prepare a mixture of ethyl acetoacetate (0.05 mol, 1 equivalent) in 50 mL of water and 20 mL of THF. Cool the mixture to below 0°C in an ice bath.

  • α-Halogenation: Slowly add N-bromosuccinimide (NBS) (0.06 mol, 1.2 equivalents) to the cooled mixture. Causality Note: NBS is a convenient and selective source of electrophilic bromine for the in-situ formation of the α-bromo ketoester intermediate. Performing this at low temperature controls the reaction rate and minimizes side products.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Cyclization: Add thiourea (0.05 mol, 1.0 equivalent) to the flask.

  • Heating: Heat the reaction mixture to 80°C for 2 hours to drive the cyclization and dehydration steps.

  • Workup and Isolation: After cooling, the product can be isolated through extraction and purified using standard techniques like recrystallization or column chromatography to yield the target thiazole carboxylate.

Experimental_Workflow Figure 3: General Experimental Workflow Start 1. Reagent Mixing (β-Ketoester, Solvent) Step2 2. In-situ Halogenation (e.g., NBS, 0°C -> RT) Start->Step2 Step3 3. Thioamide Addition Step2->Step3 Step4 4. Cyclization/Dehydration (Heating, e.g., 80°C) Step3->Step4 Step5 5. Workup & Isolation (Extraction/Precipitation) Step4->Step5 End 6. Purification & Characterization (Recrystallization, NMR, MS) Step5->End

Caption: Figure 3: General Experimental Workflow.

Part 4: Thiazole Carboxylates in Modern Drug Development

The thiazole core is a key feature in numerous FDA-approved drugs.[23] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for medicinal chemists.

Bioisosteric Replacement: A Strategy for Optimization

One of the most powerful concepts in drug design is bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve the drug's profile. The thiazole ring is often used as a bioisostere for a phenyl ring.[24][25] This substitution can enhance solubility, alter metabolic pathways, or introduce new interaction points with a biological target, sometimes transforming a lead compound into a viable drug candidate.[26][27]

Structure-Activity Relationships (SAR)

SAR studies are fundamental to drug discovery, systematically modifying a lead compound to understand how chemical changes affect its biological activity. For thiazole derivatives, substituents at the 2, 4, and 5-positions can be varied to probe interactions with a target enzyme or receptor.[28] For instance, in developing H1-antihistamine agents, specific hydrophobic and steric parameters of the groups attached to the thiazole ring were found to be crucial for high activity.[28] Similarly, in the development of anticancer agents, the addition of specific groups to the thiazole core has led to compounds with potent activity against various cancer cell lines.[8][29]

SAR_Concept Figure 4: Conceptual SAR Logic ThiazoleCore Thiazole Carboxylate Core R1 R2 R3 R1_Mod Position 2 (R1) - Modulates H-bonding - Affects target affinity ThiazoleCore:f1->R1_Mod R2_Mod Position 4 (R2) - Influences steric fit - Affects selectivity ThiazoleCore:f2->R2_Mod R3_Mod Position 5 (R3) - Modulates solubility - Can be a vector for prodrugs ThiazoleCore:f3->R3_Mod Activity Biological Activity (e.g., IC50) R1_Mod->Activity R2_Mod->Activity R3_Mod->Activity

Caption: Figure 4: Conceptual SAR Logic.

Table 2: Selected Examples of Thiazole-Containing Therapeutic Agents
Drug NameTherapeutic ClassRole of Thiazole Moiety
Dasatinib Anticancer (Kinase Inhibitor)Forms key interactions in the ATP-binding pocket of the target kinase.[3][30][31]
Ritonavir Antiviral (HIV Protease Inhibitor)Serves as a central structural scaffold for the molecule.[8][23]
Meloxicam Anti-inflammatory (NSAID)Part of the core structure responsible for COX-2 enzyme inhibition.[8][23]
Pramipexole Anti-Parkinson's (Dopamine Agonist)The 2-aminothiazole acts as a bioisostere of a phenol moiety.[8][27]
Nitazoxanide Antiparasitic AgentThe nitrothiazole group is essential for its mechanism of action.[23]
Dabrafenib Anticancer (BRAF Inhibitor)The thiazole ring is a core component of this targeted therapy agent.[3][31]

Conclusion and Future Outlook

The journey of thiazole carboxylate derivatives from their first synthesis in the 19th century to their current status as indispensable tools in drug discovery is a testament to the power of fundamental chemical research. The initial discovery by Hantzsch provided a robust platform, which was later validated by nature's own use of the scaffold in essential molecules like thiamine.

Today, the synthesis and modification of thiazole carboxylates are more sophisticated than ever. Researchers can now design and create novel derivatives with high precision to target specific diseases, from cancer to viral infections.[31][32] The principles of bioisosterism and detailed SAR studies continue to guide the development of safer and more effective medicines. As we look to the future, the humble thiazole ring, particularly when functionalized with a carboxylate handle, will undoubtedly continue to be a source of new discoveries and therapeutic breakthroughs.

References

A Theoretical and Computational Guide to Methyl 2-bromo-5-ethylthiazole-4-carboxylate: Structure, Reactivity, and Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of closely related thiazole analogues to construct a robust computational framework. We present detailed protocols for theoretical analysis using Density Functional Theory (DFT), covering molecular geometry optimization, electronic property elucidation (FMO, MEP), and the prediction of spectroscopic signatures (IR, NMR). The guide also outlines a plausible synthetic route and discusses the molecule's potential reactivity in key organic reactions, such as cross-coupling, making it a valuable resource for researchers exploring the chemical space of functionalized thiazoles.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active agents, including antibiotics, anti-inflammatory drugs, and anticancer therapies.[1] The functionalization of the thiazole ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, making derivatives like this compound valuable building blocks for synthetic chemistry.

The subject of this guide, this compound, features several key functional groups that dictate its potential utility:

  • A 2-bromo substituent , which serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[3][4] This position is highly reactive toward organometallic reagents.[5]

  • A methyl carboxylate group at the C4 position , which can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing avenues for further derivatization.[6]

  • An ethyl group at the C5 position , which adds lipophilicity and can influence the molecule's overall conformation and binding interactions.

This document outlines a theoretical framework to predict and understand the properties of this specific, yet under-documented, molecule.

Molecular Structure and Proposed Synthesis

The structural framework of this compound forms the basis of its chemical behavior.

Caption: 2D Structure of this compound.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not readily found in the literature, a reliable route can be proposed based on the well-established Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction. A similar strategy is used for related analogues.[7]

Step 1: Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate This step involves the condensation of a thioamide (thiourea) with an α-haloketone. The required starting material, methyl 2-chloro-3-oxopentanoate, can be synthesized from methyl 3-oxopentanoate.

  • Chlorination: Methyl 3-oxopentanoate is reacted with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent (e.g., dichloromethane) to yield methyl 2-chloro-3-oxopentanoate.

  • Hantzsch Condensation: The resulting α-chloroketoester is reacted with thiourea in a solvent such as ethanol, typically under reflux, to form the aminothiazole ring. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration.

Step 2: Diazotization and Bromination The 2-amino group is converted to a 2-bromo group via a Sandmeyer reaction.

  • Diazotization: The synthesized aminothiazole is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate.

  • Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. This facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, this compound. The product is then extracted, purified by column chromatography, and characterized.

Theoretical and Computational Analysis

To understand the intrinsic properties of the title molecule, we propose a computational study using Density Functional Theory (DFT), a robust method for predicting molecular structure, electronics, and spectra.

Computational Workflow Protocol

The following protocol outlines the steps for a comprehensive DFT analysis, typically performed using software like Gaussian, ORCA, or Spartan.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase start Define Initial 3D Structure (e.g., from 2D sketch) method Select DFT Method: Functional: B3LYP Basis Set: 6-311++G(d,p) start->method Define calculation parameters geom_opt Geometry Optimization (Find lowest energy conformer) method->geom_opt Submit job freq Frequency Analysis (Confirm minimum, get IR spectrum) geom_opt->freq Use optimized geometry struct_data Optimized Geometry (Bond lengths, angles) geom_opt->struct_data props Single-Point Energy Calculation (for electronic properties) freq->props Confirm true minimum spec_data Predicted Spectra (IR, NMR) freq->spec_data Vibrational modes & IR elec_data Electronic Properties (HOMO, LUMO, MEP) props->elec_data From wavefunction react_data Reactivity Analysis elec_data->react_data G reagents Nucleophile (e.g., Ar-B(OH)₂) Pd Catalyst + Base start {this compound} reagents:nuc->start Attacks C2-Br site reagents:pd->start product {Methyl 2-(Aryl)-5-ethylthiazole-4-carboxylate} start->product Suzuki Cross-Coupling

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromothiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This document provides a detailed overview of the physical and chemical properties of substituted bromothiazole carboxylates. It is important to note that a comprehensive search for "Methyl 2-bromo-5-ethylthiazole-4-carboxylate" did not yield specific data for this exact molecule. This suggests that it may be a novel compound or not widely reported in publicly accessible literature.

Therefore, this guide will focus on a closely related and well-documented analogue: Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No. 22900-83-0). The key structural differences are the presence of a methyl group at the 4-position of the thiazole ring (as opposed to an ethyl group at the 5-position) and an ethyl ester functional group (instead of a methyl ester). The fundamental principles, experimental logic, and general characteristics discussed herein are highly relevant and applicable to the requested compound.

Introduction: The Significance of the Bromothiazole Moiety

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom and a carboxylate ester functional group, as seen in Ethyl 2-bromo-4-methylthiazole-5-carboxylate, creates a versatile synthetic intermediate.

The bromine atom at the 2-position serves as an excellent leaving group, making it a prime site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments, which is a key step in the drug discovery process for developing novel therapeutic agents.[1][2] This compound and its analogues are recognized as crucial building blocks in the synthesis of antimicrobial and antifungal agents, as well as in the formulation of agrochemicals like fungicides and herbicides.[1]

This guide provides a comprehensive overview of the known physical constants, structural information, safety protocols, and a representative synthetic pathway for Ethyl 2-bromo-4-methylthiazole-5-carboxylate, offering valuable insights for researchers working with this class of compounds.

Physicochemical and Structural Properties

The physical and structural characteristics of a compound are fundamental to its application in research and development. Below is a summary of the key properties for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Core Physical Constants
PropertyValueSource(s)
CAS Number 22900-83-0[1][3][4]
Molecular Formula C₇H₈BrNO₂S[1][3][4]
Molecular Weight 250.12 g/mol [1][5]
Appearance Pale yellow crystals[1]
Melting Point 63-71 °C[1]
Purity ≥ 97% (HPLC)[1]
Structural and Spectroscopic Data
IdentifierValueSource(s)
IUPAC Name ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate[5]
SMILES CCOC(=O)C1=C(N=C(S1)Br)C[5]
InChI InChI=1S/C₇H₈BrNO₂S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3[5]
InChIKey CFBIOWPDDZPIDP-UHFFFAOYSA-N[5]

Spectroscopic data is crucial for the verification of the compound's structure and purity. While a specific spectrum for this exact compound is not provided in the search results, a general expectation for its characterization would include:

  • ¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group on the thiazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group carbons, and the methyl group carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O of the ester and C=N stretching of the thiazole ring.[5]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for bromine.

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2-bromothiazole derivatives often follows a modified Hantzsch thiazole synthesis. A common route involves the cyclization of a β-ketoester with a thioamide, followed by diazotization and bromination.

Representative Synthetic Scheme

A plausible synthetic route to obtain the core thiazole structure, which can then be brominated, starts from ethyl acetoacetate and thiourea.[6][7]

Synthesis_of_Ethyl_2-bromo-4-methylthiazole-5-carboxylate_Analogue cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Sandmeyer-type Reaction EA Ethyl Acetoacetate AminoThiazole Ethyl 2-amino-4-methylthiazole-5-carboxylate EA->AminoThiazole 1. NBS 2. Thiourea Thiourea Thiourea Thiourea->AminoThiazole NBS N-Bromosuccinimide (NBS) AminoThiazole_ref Ethyl 2-amino-4-methylthiazole-5-carboxylate AminoThiazole->AminoThiazole_ref Intermediate Reagents 1. NaNO₂, H₂SO₄ 2. CuBr FinalProduct Ethyl 2-bromo-4-methylthiazole-5-carboxylate Reagents->FinalProduct

Caption: Synthetic pathway for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Experimental Protocol (Adapted)

The following is a generalized, two-step protocol adapted from the synthesis of similar thiazole compounds.[6][7]

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent system (e.g., water and THF), cool the mixture to 0°C in an ice bath.

  • Bromination: Slowly add N-bromosuccinimide (NBS) to the cooled solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Cyclization: After the disappearance of the starting material, add thiourea to the reaction mixture. Heat the mixture to facilitate the cyclization reaction.[6]

  • Work-up and Isolation: After cooling, the reaction mixture is typically worked up by filtration and neutralization. The resulting solid product can be purified by recrystallization.

Causality and Rationale: The initial bromination of the active methylene group of ethyl acetoacetate generates an α-halo ketone, a key intermediate for the Hantzsch thiazole synthesis. The subsequent reaction with thiourea involves nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

Step 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

  • Diazotization: The amino group of the thiazole intermediate is converted to a diazonium salt. This is typically achieved by treating the compound with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (-5 to 0°C).

  • Bromination (Sandmeyer-type reaction): The diazonium salt is then reacted with a copper(I) bromide solution. This results in the replacement of the diazonium group with a bromine atom, yielding the final product.

  • Purification: The final product is isolated through extraction and purified using techniques such as column chromatography or recrystallization.

Causality and Rationale: The conversion of the robust amino group into an excellent leaving group (the diazonium salt) is a critical step. The subsequent Sandmeyer-type reaction provides a reliable method for introducing the bromine atom onto the thiazole ring with high regioselectivity.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with halogenated organic compounds.

GHS Hazard Information

The following GHS classifications have been reported for Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate[5]:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

Pictograms:

  • GHS05 (Corrosion)

  • GHS07 (Exclamation Mark)

Signal Word: Danger[5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If working with the solid material in a way that generates dust, use a NIOSH-approved respirator.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is between 0-8°C.[1]

  • Keep away from strong oxidizing agents.

Applications and Further Research

As a versatile building block, Ethyl 2-bromo-4-methylthiazole-5-carboxylate and its analogues are valuable in several areas of research and development:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel antimicrobial, anti-inflammatory, and other therapeutic agents. The ability to functionalize the 2-position allows for the exploration of a wide chemical space to optimize biological activity.[1]

  • Agrochemical Chemistry: This compound is used in the development of new fungicides and herbicides. The thiazole core is a known toxophore in many crop protection agents.[1]

  • Materials Science: The unique electronic properties of the thiazole ring make these compounds of interest in the synthesis of specialty polymers and coatings.[1]

Future research could focus on the synthesis and characterization of the specifically requested "this compound" to evaluate its unique properties and potential applications, comparing them to the known analogues.

References

Methyl 2-bromo-5-ethylthiazole-4-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance has been synthesized from data on structurally similar compounds, including various brominated and substituted thiazole carboxylates. Professionals must consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and local safety regulations. This document is intended for informational purposes and as a supplementary resource.

Introduction: Understanding the Compound Class

This compound belongs to the class of halogenated heterocyclic compounds. Thiazole rings are prevalent scaffolds in medicinal chemistry, and the presence of a bromine atom provides a key synthetic handle for further molecular elaboration in drug discovery and agrochemical development.[1][2] However, the same reactivity that makes it a valuable intermediate also necessitates stringent safety protocols. Halogenated organics can present significant health and environmental hazards if handled improperly. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this and similar reagents.

Hazard Identification and GHS Classification

Based on an aggregation of data from closely related analogues, this compound should be treated as a hazardous substance.[3][4][5] The primary hazards are associated with its corrosive and irritant properties.

Anticipated GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][5]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage/irritation).[3][5]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[3][5]

GHS Pictograms:

Signal Word: Danger [3][4]

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.[5]

  • H317: May cause an allergic skin reaction.[3]

  • H318/H319: Causes serious eye damage/Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements (P-Statements): [3][4][5]

  • Prevention: P261, P264, P271, P272, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P310, P333+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Physicochemical Properties of Related Thiazoles

The following table summarizes key physicochemical data from close structural analogues to provide an informed estimate of the properties of this compound.

PropertyValue (Analogue Compound)Source
Molecular Formula C₇H₈BrNO₂SPubChem[3]
Molecular Weight ~250.12 g/mol PubChem[3]
Appearance Solid, potentially pale yellow crystalsChem-Impex[1]
Melting Point 65-69 °C (for Ethyl 2-bromo-4-methylthiazole-5-carboxylate)Sigma-Aldrich[4]
Storage Temperature 0-8°C, often under inert atmosphereChem-Impex, Sigma-Aldrich[1][6]
Solubility Likely low water solubilityThermo Fisher Scientific[7]

Core Safety & Handling Protocol

This protocol outlines the essential steps for safely handling this compound, from preparation to waste disposal. The causality behind each step is explained to foster a deeper understanding of the safety requirements.

Engineering Controls: The Primary Barrier

Causality: The primary route of exposure to compounds of this nature is through inhalation of dust or vapors and accidental contact with skin or eyes. Engineering controls are designed to physically isolate the chemical from the user.

Protocol:

  • Chemical Fume Hood: All manipulations, including weighing, aliquoting, and reaction setup, must be performed inside a certified and operational chemical fume hood.[7][8] This is non-negotiable.

  • Ventilation: Ensure the fume hood has proper airflow before beginning work. The sash should be kept at the lowest possible height.[8]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[9][10]

Personal Protective Equipment (PPE): The Last Line of Defense

Causality: PPE serves to protect the user from exposure in the event of a spill or splash. The selection of appropriate PPE is dictated by the identified hazards: skin/eye corrosivity and respiratory irritation.

Protocol:

  • Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[8][10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Check the manufacturer's specifications for breakthrough time. Always double-glove when handling neat material.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.

    • Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If there is a risk of ventilation failure or work must be done outside a hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

PPE_Logic H315 H315 Skin Irritation Gloves Chemical-Resistant Gloves H315->Gloves Coat Lab Coat H315->Coat H317 H317 Skin Sensitization H317->Gloves H318 H318 Serious Eye Damage Goggles Safety Goggles + Face Shield H318->Goggles H335 H335 Respiratory Irritation Hood Chemical Fume Hood H335->Hood

Figure 1: Relationship between hazards and required PPE.

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

First-Aid Measures
  • In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • In Case of Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[9]

Accidental Release Measures

Causality: A spill presents a significant inhalation and contact hazard. The goal is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel.

Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear the full PPE described in section 3.2.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[12][13]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not create dust.[11][13]

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[8]

  • Prevent Runoff: Do not allow the chemical or cleaning materials to enter drains or waterways.[12]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

  • Hazards from Combustion: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[11][14]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage

Causality: Improper storage can lead to degradation of the compound, creation of hazardous byproducts, or accidental release.

Protocol:

  • Container: Keep the container tightly closed and properly labeled.[7][9]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[12] A designated cabinet for corrosive and toxic materials is recommended.

  • Conditions: Some analogues specify refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen).[6][15] Always follow the supplier's specific recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]

Disposal

Causality: Halogenated organic compounds are environmentally persistent and must not be disposed of via standard drains or trash.[8] They are classified as hazardous waste.

Protocol:

  • Segregation: All waste containing this compound, including neat material, contaminated absorbents, and rinsates, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8][17]

  • Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations.[17][18]

Handling_Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Cleanup Cleanup & Disposal A Review SDS & Protocol B Don PPE A->B C Prepare Fume Hood B->C D Aliquot Chemical C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Segregate Halogenated Waste F->G H Store Waste Container Securely G->H

Figure 2: A generalized workflow for handling hazardous chemical intermediates.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. By understanding its chemical properties through the lens of its analogues and adhering to a multi-layered safety approach—encompassing engineering controls, personal protective equipment, and rigorous protocols for handling and disposal—researchers can mitigate risks effectively. A culture of safety, grounded in expertise and validated by strict adherence to established procedures, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-bromo-5-ethylthiazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is a highly functionalized thiazole derivative that has emerged as a pivotal building block in modern organic synthesis. Its strategic arrangement of reactive sites—a bromine atom at the electron-deficient 2-position, ideal for cross-coupling reactions, and an ester group at the 4-position for further derivatization—makes it an invaluable precursor for complex molecular architectures. Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides in-depth application notes and detailed, field-proven protocols for the effective utilization of this reagent, with a focus on its application in the synthesis of scaffolds for drug discovery, particularly as kinase inhibitors.[4][5][6]

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is fundamental to its successful application and safe handling.

PropertyValue
IUPAC Name Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.12 g/mol [7]
CAS Number A related compound, Ethyl 2-bromo-5-methylthiazole-4-carboxylate, has the CAS number 56355-62-5.[7][8]
Appearance Pale yellow solid/crystals[2]
Storage Store at 2-8°C under an inert atmosphere.[7]

Part 1: The Cornerstone of Synthesis - Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of the thiazole ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, a cornerstone of modern pharmaceutical and materials chemistry.[9] The electron-deficient nature of the thiazole ring generally facilitates the initial oxidative addition step in the catalytic cycle.[10]

G cluster_0 Core Reagent cluster_1 Key Transformations cluster_2 Product Scaffolds Reagent This compound Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) Reagent->Suzuki Pd(0) Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Reagent->Sonogashira Pd(0)/Cu(I) Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Reagent->Buchwald Pd(0) Catalyst, Base Aryl 2-Aryl-5-ethylthiazoles (C-C Bond) Suzuki->Aryl Alkynyl 2-Alkynyl-5-ethylthiazoles (C-C Bond) Sonogashira->Alkynyl Amino 2-Amino-5-ethylthiazoles (C-N Bond) Buchwald->Amino

Caption: Synthetic pathways for this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[11] For 2-bromothiazoles, this reaction provides a direct route to 2-arylthiazole derivatives, a common scaffold in kinase inhibitors.[12]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II)-halide complex.[11] Reductive elimination yields the desired product and regenerates the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂(Br) Pd0->PdII_Complex OxAdd Oxidative Addition OxAdd->PdII_Complex PdII_Aryl R-Pd(II)L₂(Ar) PdII_Complex->PdII_Aryl Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Aryl->Pd0 RedElim Reductive Elimination PdII_Aryl->RedElim Product Thiazole-Ar RedElim->Product ArBr Thiazole-Br ArBr->OxAdd ArBOH2 Ar-B(OH)₂ ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->ArBOH2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Methyl 5-ethyl-2-(pyridin-3-yl)thiazole-4-carboxylate

  • Materials & Reagents

    Reagent MW ( g/mol ) Amount (mmol) Equiv.
    This compound 250.12 1.0 1.0
    Pyridin-3-ylboronic acid 122.92 1.2 1.2
    Pd(PPh₃)₄ 1155.56 0.03 0.03
    K₂CO₃ (anhydrous) 138.21 2.5 2.5
    1,4-Dioxane - 8 mL -

    | Water | - | 2 mL | - |

  • Procedure

    • To an oven-dried Schlenk flask, add this compound (250 mg, 1.0 mmol), pyridin-3-ylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Architectures

The Sonogashira coupling is a robust method for forming a C-C bond between an aryl halide and a terminal alkyne.[13] This reaction is indispensable for creating rigid, linear molecular scaffolds and serves as a gateway to further transformations of the alkyne moiety. The reaction typically requires a dual catalytic system of palladium and a copper(I) salt, such as CuI.[14]

Mechanistic Rationale: The Sonogashira reaction follows a catalytic cycle similar to the Suzuki coupling, but with key differences.[14][15] A copper acetylide is formed in situ from the terminal alkyne, copper(I) iodide, and the amine base. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants.[15]

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂(Br) Pd0->PdII_Complex OxAdd Oxidative Addition OxAdd->PdII_Complex PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Complex->PdII_Alkynyl Transmetal Transmetalation Transmetal->PdII_Alkynyl PdII_Alkynyl->Pd0 RedElim Reductive Elimination PdII_Alkynyl->RedElim Product Thiazole-C≡CR' RedElim->Product CuI Cu(I)Br CuAcetylide Cu(I)C≡CR' CuI->CuAcetylide CuAcetylide->Transmetal CuAcetylide->CuI ArBr Thiazole-Br ArBr->OxAdd Alkyne H-C≡CR' Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->Alkyne

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of Methyl 5-ethyl-2-((4-methoxyphenyl)ethynyl)thiazole-4-carboxylate

  • Materials & Reagents

    Reagent MW ( g/mol ) Amount (mmol) Equiv.
    This compound 250.12 1.0 1.0
    1-Ethynyl-4-methoxybenzene 132.16 1.1 1.1
    Pd(PPh₃)₂Cl₂ 701.90 0.02 0.02
    Copper(I) Iodide (CuI) 190.45 0.04 0.04
    Triethylamine (Et₃N) 101.19 3.0 3.0

    | Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

  • Procedure

    • To a dry Schlenk flask, add this compound (250 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and Copper(I) iodide (7.6 mg, 0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

    • Add 1-ethynyl-4-methoxybenzene (145 mg, 1.1 mmol) dropwise to the stirring solution.

    • Stir the reaction mixture at room temperature for 8-16 hours. A color change and formation of a precipitate (triethylammonium bromide) are typically observed.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues and salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated thiazole.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[16][17] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[18] It is a go-to method for synthesizing the 2-aminothiazole core, which is a privileged structure in many biologically active molecules.[19][20]

Mechanistic Rationale: The success of this reaction hinges on the choice of a bulky, electron-rich phosphine ligand.[16] These ligands facilitate both the initial oxidative addition and the final reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nitrogen nucleophile for the coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Complex R-Pd(II)L(Br) Pd0->PdII_Complex OxAdd Oxidative Addition OxAdd->PdII_Complex PdII_Amine [R-Pd(II)L(Br)(HNR'₂)] PdII_Complex->PdII_Amine AmineCoord Amine Coordination AmineCoord->PdII_Amine Deprotonation Deprotonation by Base PdII_Amine->Deprotonation PdII_Amido R-Pd(II)L(NR'₂) PdII_Amine->PdII_Amido Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Thiazole-NR'₂ RedElim->Product ArBr Thiazole-Br ArBr->OxAdd Amine HNR'₂ Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of Methyl 2-(morpholino)-5-ethylthiazole-4-carboxylate

  • Materials & Reagents

    Reagent MW ( g/mol ) Amount (mmol) Equiv.
    This compound 250.12 1.0 1.0
    Morpholine 87.12 1.3 1.3
    Pd₂(dba)₃ 915.72 0.015 0.015
    Xantphos 578.68 0.03 0.03
    Sodium tert-butoxide (NaOt-Bu) 96.10 1.5 1.5

    | Toluene, anhydrous | - | 10 mL | - |

  • Procedure

    • In a glovebox or under a stream of argon, add sodium tert-butoxide (144 mg, 1.5 mmol) to an oven-dried Schlenk tube.

    • Add the palladium precursor, Tris(dibenzylideneacetone)dipalladium(0) (14 mg, 0.015 mmol), and the ligand, Xantphos (17 mg, 0.03 mmol).

    • Add this compound (250 mg, 1.0 mmol).

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene (10 mL) followed by morpholine (0.11 mL, 1.3 mmol) via syringe.

    • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aminothiazole product.

Part 2: Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. The following table provides a comparative overview of typical starting conditions for the discussed transformations.

ReactionCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5%)(Self-ligated)K₂CO₃, Cs₂CO₃ (2-3)Dioxane/H₂O, Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂ (1-3%), CuI (2-5%)(Self-ligated)Et₃N, DIPEA (2-3)THF, DMF25-80
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)Xantphos, RuPhos (2-4%)NaOt-Bu, K₃PO₄ (1.5-2)Toluene, Dioxane80-120

Note: These conditions are general starting points and may require optimization for specific substrates.

Part 3: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Amine reagents are often volatile and odorous.

Conclusion

This compound is a robust and versatile reagent, primarily serving as an exceptional substrate for a range of palladium-catalyzed cross-coupling reactions. Its ability to readily undergo Suzuki, Sonogashira, and Buchwald-Hartwig reactions provides synthetic chemists with a reliable and efficient pathway to introduce the valuable thiazole scaffold into complex molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis to effectively harness the synthetic potential of this key building block.

References

Application Notes & Protocols: Methyl 2-bromo-5-ethylthiazole-4-carboxylate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives are integral to a wide array of approved therapeutics, demonstrating activities from antimicrobial and anti-inflammatory to anticancer and antiviral.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This guide focuses on Methyl 2-bromo-5-ethylthiazole-4-carboxylate , a highly versatile building block designed for synthetic efficiency. Its structure is optimized for diversification:

  • 2-Bromo Position: The bromine atom is an exceptional synthetic handle, primed for palladium-catalyzed cross-coupling reactions, enabling the direct and modular installation of aryl, heteroaryl, or alkynyl groups.[2][3]

  • 4-Carboxylate Group: The methyl ester provides a site for subsequent modification, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation—a critical step in linking molecular fragments.

  • 5-Ethyl Group: This alkyl substituent provides steric and lipophilic character, which can be crucial for optimizing target engagement and modifying solubility and metabolic stability.

This document serves as a technical guide for researchers, providing both the theoretical underpinnings and validated, step-by-step protocols for leveraging this building block in pharmaceutical synthesis programs.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

Table 1: Physicochemical and Safety Data for Thiazole Building Blocks

Property Data (for Ethyl 2-bromo-5-methylthiazole-4-carboxylate*) Reference
CAS Number 56355-62-5 [4][5]
Molecular Formula C₇H₈BrNO₂S [4]
Molecular Weight 250.11 g/mol [4]
Appearance Solid
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) [4]
Hazard Statements H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

*Note: Data is for the closely related and commercially available ethyl/methyl analogue. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact reagent in use.

Scientist's Notes on Handling:
  • Inert Atmosphere: The thiazole ring is generally stable, but storing under nitrogen or argon is a best practice to prevent slow degradation from atmospheric moisture and oxygen, especially for long-term storage.

  • Personal Protective Equipment (PPE): Always use nitrile gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the 2-bromo-thiazole moiety is its participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the method of choice for coupling aryl or vinyl halides with organoboron compounds.[6] This reaction is fundamental to creating the biaryl and heteroaryl-aryl linkages prevalent in many kinase inhibitors and other targeted therapies.

Causality Behind the Choice:

  • Why this reaction? It offers exceptional functional group tolerance, utilizes stable and generally non-toxic boronic acid reagents, and reaction conditions are well-established and robust.

  • Why Palladium? Palladium catalysts, particularly in their Pd(0) oxidation state, are uniquely capable of undergoing the oxidative addition/reductive elimination cycle required for this transformation.

  • Why a Base? A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step with the palladium center.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product reagent1 R¹-Br (Thiazole) reagent1->pd2_ox reagent2 R²-B(OH)₂ (Boronic Acid) reagent2->pd2_trans base Base (e.g., K₂CO₃) base->pd2_ox activates

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This is invaluable for introducing rigid linkers, extending conjugation in materials science applications, or creating precursors for other heterocycles.

Causality Behind the Choice:

  • Why this reaction? It is the most direct and reliable method for synthesizing aryl alkynes.

  • Why Copper(I)? The reaction typically employs a dual catalytic system. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium center, accelerating the catalytic cycle.[9]

  • Why an Amine Base? The amine (e.g., Et₃N, DIPEA) serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it often serves as the solvent for the reaction.

Case Study: Synthesis of a Febuxostat Precursor

Febuxostat is a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[10] Its synthesis provides an excellent real-world example of the utility of functionalized thiazole building blocks. A key intermediate in many reported syntheses is ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[10][11][12] While the substituents differ slightly from our title compound, the core synthetic logic—a cross-coupling reaction to install the substituted phenyl ring onto the thiazole 2-position—is directly analogous and demonstrates the strategic value of this approach.[13]

Febuxostat_Workflow cluster_0 Suzuki-Miyaura Coupling start_thiazole Methyl 2-bromo-5-ethyl- thiazole-4-carboxylate intermediate Coupled Intermediate start_thiazole->intermediate start_boronic 3-Cyano-4-isobutoxy- phenylboronic Acid start_boronic->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis e.g., NaOH, H₂O final_product Febuxostat Analogue hydrolysis->final_product catalyst Pd Catalyst Base, Solvent catalyst->intermediate

Figure 2: Generalized workflow for synthesizing a Febuxostat analogue.

Validated Experimental Protocols

The following protocols are generalized procedures based on established methodologies.[9][14][15][16] They should be considered a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%; or Pd₂(dba)₃, 2 mol% with a ligand like SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Protocol_Workflow setup 1. Reaction Setup Add solids (thiazole, boronic acid, base) to an oven-dried flask. inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x cycle). setup->inert solvents 3. Add Solvents Add degassed solvent via cannula or syringe. inert->solvents catalyst 4. Add Catalyst Add Pd catalyst under positive pressure of inert gas. solvents->catalyst reaction 5. Reaction Heat to 80-110 °C with vigorous stirring. Monitor by TLC/LC-MS. catalyst->reaction workup 6. Aqueous Workup Cool, quench, and extract with organic solvent (e.g., EtOAc). reaction->workup purify 7. Purification Dry, concentrate, and purify by column chromatography. workup->purify

Figure 3: Step-by-step experimental workflow for cross-coupling.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) for three cycles.

  • Add the degassed solvent system via syringe. If using a biphasic system like Dioxane/Water, ensure the mixture is stirred to create an emulsion.

  • Briefly remove the septum and add the palladium catalyst under a positive flow of inert gas. Reseal the flask immediately.

  • Place the reaction vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Table 2: Representative Suzuki Coupling Data (Analogous Systems)

Entry Arylboronic Acid Product Yield (%) Reference
1 Phenylboronic acid Methyl 5-phenylbenzofuran-2-carboxylate 97 [14]
2 4-Chlorophenylboronic acid Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate 96 [14]
3 4-Methylphenylboronic acid Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate 95 [14]
4 4-Methoxyphenylboronic acid Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate 98 [14]

Note: Yields are from a similar brominated heterocyclic system and serve as an estimation of reactivity.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 5-10 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed co-solvent if needed (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas (3x cycle).

  • Add this compound.

  • Add the degassed amine solvent/co-solvent via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The reaction is often rapid.

  • Monitor progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

The Lynchpin of Modern Agrochemicals: Application Notes for Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Crop Protection

The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including a significant number of commercial agrochemicals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of modern fungicides, herbicides, and insecticides. The thiazole nucleus is present in commercial pesticides such as the fungicide thifluzamide and the insecticide thiamethoxam.[1] The versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of a compound's biological activity, selectivity, and environmental profile.[3]

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is a highly functionalized and versatile building block designed for the synthesis of next-generation crop protection agents. The strategic placement of its functional groups—a reactive bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl ester at the 4-position—offers a wealth of synthetic possibilities for agrochemical researchers. The bromine atom, in particular, serves as a key handle for introducing diverse molecular fragments through cross-coupling and substitution reactions, which is critical for exploring structure-activity relationships (SAR).[4][5]

This guide provides an in-depth exploration of the application of this compound in agrochemical research. It details field-proven insights and step-by-step protocols for the synthesis of potential fungicides, herbicides, and insecticides, explaining the causal logic behind key experimental choices.

Core Applications & Synthetic Pathways

The primary utility of this compound lies in its role as a modifiable scaffold. The three key reaction sites—the C2-Bomo, C4-Ester, and C5-Ethyl groups—allow for a systematic and combinatorial approach to lead discovery and optimization.

logical_relationship cluster_reactions Key Reaction Chemistries cluster_applications Agrochemical Classes main This compound suzuki Suzuki Coupling (C-C Bond Formation) main->suzuki C2-Br Functionalization buchwald Buchwald-Hartwig (C-N Bond Formation) main->buchwald C2-Br Functionalization snar SNAr (C-S, C-O Bond Formation) main->snar C2-Br Functionalization hydrolysis Ester Hydrolysis (-CO2Me -> -CO2H) main->hydrolysis C4-Ester Modification fungicides Fungicides (e.g., SDHIs) suzuki->fungicides Leads to herbicides Herbicides (e.g., PPO Inhibitors) suzuki->herbicides Leads to insecticides Insecticides (e.g., Ryanodine Receptor Modulators) suzuki->insecticides Leads to buchwald->fungicides Leads to buchwald->herbicides Leads to buchwald->insecticides Leads to snar->fungicides Leads to snar->herbicides Leads to snar->insecticides Leads to amidation Amidation (-CO2H -> -CONHR) hydrolysis->amidation amidation->fungicides Leads to amidation->herbicides Leads to amidation->insecticides Leads to

Caption: Key synthetic transformations and resulting agrochemical applications of the title compound.

Application I: Synthesis of Thiazole Carboxamide Fungicides (SDHI Class)

Scientific Rationale: Thiazole carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7][8] These compounds disrupt the fungal respiratory chain, leading to potent and broad-spectrum fungicidal activity. The commercial fungicide Thifluzamide, N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, is a prominent example.[9][10] The core structure consists of a thiazole carboxylic acid coupled with a substituted aniline.

By utilizing this compound, researchers can synthesize novel analogs. The synthetic strategy involves two key stages:

  • Modification at the C2 position: The bromine atom can be replaced with other groups (e.g., a methyl group via Suzuki coupling) to mimic existing fungicides or to explore new chemical space.

  • Amide bond formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with various substituted anilines to generate a library of candidate fungicides.

Experimental Protocol 1: Synthesis of a Thifluzamide Analog

This protocol describes a two-step synthesis of a novel Thifluzamide analog, starting with a Suzuki coupling to introduce a methyl group at the C2-position, followed by hydrolysis and amidation.

workflow_fungicide start Methyl 2-bromo-5-ethyl- thiazole-4-carboxylate step1 Step 1: Suzuki Coupling - Methylboronic acid - Pd(PPh3)4, K2CO3 - Toluene/H2O, 90°C start->step1 intermediate1 Methyl 2-methyl-5-ethyl- thiazole-4-carboxylate step1->intermediate1 step2 Step 2: Ester Hydrolysis - LiOH, THF/H2O - Room Temperature intermediate1->step2 intermediate2 2-Methyl-5-ethyl- thiazole-4-carboxylic acid step2->intermediate2 step3 Step 3: Amidation - (COCl)2, cat. DMF - 2,6-dibromo-4-(trifluoromethoxy)aniline - Et3N, CH2Cl2 intermediate2->step3 product Final Product: N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]- 2-methyl-5-ethylthiazole-4-carboxamide step3->product

Caption: Workflow for the synthesis of a novel thiazole carboxamide fungicide.

Step-by-Step Methodology:

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: This reaction efficiently forms a C-C bond, replacing the bromine at the reactive C2 position with a methyl group. Palladium catalysts are highly effective for this transformation on heteroaromatic halides.[11][12]

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), methylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

    • Add a degassed 4:1 mixture of toluene and water (0.2 M concentration relative to the substrate).

    • Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-methyl-5-ethylthiazole-4-carboxylate.

Step 2 & 3: Hydrolysis and Amidation

  • Rationale: The ester is first hydrolyzed to the more reactive carboxylic acid. The acid is then converted to an acyl chloride and reacted with the target aniline to form the stable amide bond, which is crucial for SDHI activity.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).

    • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can be used without further purification.

    • Dissolve the crude acid in anhydrous dichloromethane (CH₂Cl₂) under argon. Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C and add oxalyl chloride ((COCl)₂, 1.2 eq.) dropwise. Stir for 1 hour at room temperature.

    • In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (1.1 eq.) and triethylamine (Et₃N, 2.0 eq.) in anhydrous CH₂Cl₂.

    • Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. Allow to warm to room temperature and stir for 4-8 hours.

    • Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product.

Compound ClassTarget PathogenRepresentative EC₅₀ (mg/L)Reference
Pyrazole-Thiazole CarboxamidesRhizoctonia cerealis1.1 - 4.9[8]
Pyrazole-Thiazole CarboxamidesSclerotinia sclerotiorum0.8[8]
ThifluzamideRhizoctonia solani~23.1[8]

Application II: Synthesis of Thiazole-Based Insecticides

Scientific Rationale: The thiazole scaffold is also integral to several classes of insecticides. By modifying the C2 and C4 positions of this compound, novel insecticidal leads can be developed. One common strategy involves converting the C4-carboxylate into an amide and functionalizing the C2-position with a toxophoric group, such as a substituted pyrazole.[13][14] This approach aims to create molecules that target specific insect receptors, such as the ryanodine receptor.

Experimental Protocol 2: Synthesis of a Pyridylpyrazole Thiazole Amide Insecticide

This protocol outlines the synthesis of an insecticidal candidate via hydrolysis and amidation, followed by a Suzuki coupling at the C2-position. This sequence is chosen to avoid potential interference of the bromo-substituent on the pyrazole ring with the initial amidation step.

Step-by-Step Methodology:

Step 1: Hydrolysis and Amidation with a Non-Aromatic Amine

  • Rationale: The ester is converted to an amide using a suitable amine (e.g., benzylamine) to build the core insecticidal structure.

  • Procedure:

    • Perform ester hydrolysis as described in Protocol 1, Step 2, to obtain 2-bromo-5-ethylthiazole-4-carboxylic acid.

    • Activate the carboxylic acid using a peptide coupling reagent such as HATU (1.1 eq.) in the presence of DIPEA (2.0 eq.) in DMF.

    • Add the desired amine (e.g., benzylamine, 1.1 eq.) and stir at room temperature for 12-18 hours.

    • Work up the reaction by diluting with water and extracting with ethyl acetate. Purify by column chromatography to yield N-benzyl-2-bromo-5-ethylthiazole-4-carboxamide.

Step 2: Suzuki Coupling with a Heterocyclic Boronic Ester

  • Rationale: The final toxophoric moiety is installed via a Suzuki coupling. Using a heterocyclic boronic ester, such as a pyrazole pinacol boronate, allows for the creation of complex, biologically active molecules.

  • Procedure:

    • Combine the product from Step 1 (1.0 eq.), the desired heterocyclic boronic acid or ester (e.g., 1-(3-chloropyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.5 eq.) in a microwave vial.

    • Add a palladium catalyst/ligand system suitable for heteroaryl coupling (e.g., Pd₂(dba)₃ with a ligand like XPhos, 2-5 mol%).

    • Add a degassed solvent such as 1,4-dioxane/water (10:1).

    • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-90 minutes.

    • After cooling, filter the reaction mixture through celite, concentrate, and purify by column chromatography to obtain the final insecticidal candidate.

Compound ID (Analog)Target PestLC₅₀ (mg/L)Reference
Analog 7gPlutella xylostella5.32[14]
Analog 7gSpodoptera exigua6.75[14]
Analog 7gSpodoptera frugiperda7.64[14]
Indoxacarb (Commercial)Lepidoptera Pests~5-10[14]

Application III: Synthesis of Thiazole-Based Herbicides

Scientific Rationale: Thiazole derivatives have been explored as herbicides, often acting as inhibitors of enzymes like protoporphyrinogen oxidase (PPO). The synthetic approach often involves creating a C-N or C-O linkage at the C2-position, connecting the thiazole core to another aromatic or heterocyclic system. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the formation of C-N bonds under milder conditions than traditional methods.[15][16]

Experimental Protocol 3: Synthesis of an N-Aryl Thiazole Herbicide Candidate via Buchwald-Hartwig Amination

This protocol details the direct functionalization of the C2-bromo position with an aromatic amine.

workflow_herbicide start Methyl 2-bromo-5-ethyl- thiazole-4-carboxylate step1 Buchwald-Hartwig Amination - Substituted Aniline - Pd2(dba)3, Xantphos - NaOtBu, Toluene, 100°C start->step1 product Final Product: Methyl 2-(arylamino)-5-ethyl- thiazole-4-carboxylate step1->product

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its strategic functionalization, particularly through carbon-carbon bond formation, opens avenues for the synthesis of novel compounds with significant biological and physical properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a robust and versatile method for creating biaryl and heteroaryl structures.[3][4] This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with this specific thiazole derivative, aimed at researchers, scientists, and professionals in drug development.

The thiazole moiety, being electron-deficient, presents unique challenges and opportunities in cross-coupling reactions. Understanding the interplay of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity. This document will delve into the mechanistic underpinnings of the Suzuki reaction, offer a rationale for experimental design, and provide step-by-step protocols adaptable to a range of coupling partners.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5] The catalytic cycle, a cornerstone of modern organic synthesis, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (in this case, this compound) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate. The reactivity of the C-Br bond on the electron-deficient thiazole ring is a critical factor in this process.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. A base is essential for this process, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the ligand exchange on the palladium complex.[5][8][9][10] The choice of base can significantly influence the reaction rate and outcome.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Base is crucial) PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² ArylHalide This compound (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OH)₂) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Coupling with this compound

The electronic nature of the 2-bromothiazole core, characterized by the electron-withdrawing ester group and the thiazole ring itself, influences its reactivity. While the C-Br bond is activated towards oxidative addition, potential challenges such as catalyst inhibition by the sulfur and nitrogen heteroatoms must be considered. Careful selection of the catalytic system is therefore paramount.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for a successful Suzuki coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand.

For heteroaryl bromides, bulky and electron-rich phosphine ligands have shown exceptional performance.[11][12] Ligands such as SPhos and XPhos are often employed to promote efficient oxidative addition and reductive elimination, even with challenging substrates.[12]

Catalyst/Ligand SystemSubstrate TypeObservations
Pd(OAc)₂ / SPhosHeteroaryl bromidesHigh efficiency for a broad range of substrates.[12]
Pd₂(dba)₃ / XPhosSterically hindered heteroaryl bromidesEffective for challenging couplings.
Pd(PPh₃)₄General purposeA good starting point, but may require higher temperatures.
PdCl₂(dppf)Aryl and heteroaryl bromidesOften used in biphasic conditions.[13]
The Pivotal Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by facilitating the transmetalation step through the formation of a more reactive boronate species.[5][8][9][10] The choice of base can significantly impact reaction efficiency and should be carefully considered, especially given the presence of a potentially base-sensitive ester group in the substrate.

  • Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and generally provide good yields.[12]

  • Cesium carbonate (Cs₂CO₃) is often a more effective base, particularly for less reactive substrates.

  • Stronger bases like sodium hydroxide (NaOH) could potentially lead to hydrolysis of the methyl ester, although their use in biphasic systems can mitigate this.

Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction rate. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.

  • 1,4-Dioxane/Water: A widely used and effective solvent system for Suzuki couplings.

  • Toluene/Ethanol/Water: Another common biphasic system.

  • N,N-Dimethylformamide (DMF)/Water: Can be effective, particularly for less soluble substrates, but may require higher temperatures for removal during work-up.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and can be adapted based on the specific arylboronic acid used.

Suzuki_Protocol_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heat Heat to Reaction Temperature (e.g., 80-100 °C) inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Figure 2: General workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Materials for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by NMR and mass spectrometry.

Screening of Reaction Conditions

For novel or challenging couplings, a systematic screening of reaction parameters is recommended. The following table provides a template for such an optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)80
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)80
3Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)80
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)100
5Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF/H₂O (4:1)100

Troubleshooting and Expert Insights

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or the equivalents of the boronic acid and base. Switching to a more active ligand like SPhos or XPhos, or a stronger base like K₃PO₄ or Cs₂CO₃, can also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.

  • Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[6] Using a less polar solvent or a milder base might mitigate this issue. Homocoupling of the boronic acid can also occur.

  • Purification Challenges: The removal of palladium residues and phosphine ligand byproducts can sometimes be challenging. A common work-up procedure involves filtering the reaction mixture through a pad of Celite.[14] If the product is basic, an acidic wash during the work-up can help remove some impurities.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the arylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired coupled products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the synthesis of novel thiazole-containing molecules. With a systematic approach to optimization, the full synthetic potential of this versatile building block can be realized.

References

Application Notes & Protocols: Synthetic Transformations of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a highly functionalized heterocyclic building block. Its strategic placement of a reactive bromine atom, an ethyl moiety, and a methyl ester group on the thiazole core makes it an exceptionally valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] We will detail field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The causality behind experimental choices, optimization strategies, and safety considerations are discussed to ensure reproducible and high-yielding transformations.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[2] Its ability to engage in hydrogen bonding and its unique electronic properties contribute to its frequent use as a bioisostere for other aromatic systems. This compound offers chemists a versatile platform for molecular elaboration. The C2-bromine atom is the primary site for functionalization, serving as an excellent electrophilic partner in a wide array of cross-coupling reactions.[3] This allows for the direct and efficient installation of diverse aryl, alkynyl, and amino substituents, paving the way for the rapid generation of compound libraries for drug discovery.[3][4]

Physicochemical Properties & Safety Data

Below is a summary of the key properties and safety information for the target compound and its close analogs. Researchers should always consult the specific Safety Data Sheet (SDS) for the lot they are using.[5]

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂SN/A
Molecular Weight 264.14 g/mol N/A
Appearance Typically a solid (e.g., pale yellow crystals)[1]
Storage Store at 2-8°C under an inert atmosphere[6]
Hazard Codes H315, H317, H318, H335
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[7]
Signal Word Danger

Note: Data is aggregated from closely related analogs like ethyl and methyl 2-bromo-4/5-methylthiazole carboxylates. Exact values for the 5-ethyl title compound may vary.

Core Reactivity Analysis

The synthetic utility of this compound is dominated by the reactivity of the C2-bromine atom. The electron-withdrawing nature of the thiazole ring and the adjacent ester group enhances the electrophilicity of the C2 position, making it highly susceptible to oxidative addition to a Palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions.

cluster_molecule Key Reactive Sites mol This compound C2_Br C2-Br Bond (Primary site for cross-coupling) mol->C2_Br Pd-Catalyzed Reactions C4_Ester C4-Ester (Hydrolysis/Amidation) mol->C4_Ester Functional Group Interconversion G start Start reagents 1. Add Thiazole, Boronic Acid, Base, and Pd Catalyst to a Schlenk Flask start->reagents atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent 3. Add Anhydrous Solvent (e.g., Dioxane/Water) atmosphere->solvent reaction 4. Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor by TLC or LC-MS reaction->monitor quench 6. Cool to RT and Quench (e.g., add water) monitor->quench extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 8. Dry, Concentrate, and Purify (Column Chromatography) extract->purify end Product purify->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Kinase Inhibitor Design

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal scaffold for designing potent and selective enzyme inhibitors.[3][4] Within the burgeoning field of kinase inhibitor development, thiazole derivatives have emerged as a cornerstone for targeting a wide array of kinases implicated in cancer and inflammatory diseases.[3][5] Protein kinases, which regulate cellular signaling pathways, are often dysregulated in these conditions, making them high-value therapeutic targets.[3][4] The versatility of the thiazole core allows for the strategic placement of various substituents to optimize interactions with the ATP-binding site of kinases, thereby achieving high potency and selectivity.[6]

This application note provides a detailed guide for the utilization of a key building block, Methyl 2-bromo-5-ethylthiazole-4-carboxylate , in the synthesis of a representative spleen tyrosine kinase (Syk) inhibitor. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells and is a validated target for the treatment of various autoimmune diseases and B-cell malignancies.[6][7] The protocols herein are designed to be self-validating, with explanations for key experimental choices, and are grounded in established synthetic methodologies.

Synthetic Strategy Overview: A Modular Approach to Syk Inhibitors

The synthesis of the target Syk inhibitor from this compound is a multi-step process that leverages robust and well-established chemical transformations. The overall workflow is depicted in the diagram below.

G A This compound B Suzuki-Miyaura Coupling A->B Aryl Boronic Acid, Pd Catalyst, Base C Methyl 5-ethyl-2-(aryl)thiazole-4-carboxylate B->C D Ester Hydrolysis C->D LiOH or NaOH E 5-Ethyl-2-(aryl)thiazole-4-carboxylic acid D->E F Amide Bond Formation E->F Amine, Coupling Agent G Target Syk Inhibitor (Thiazole-4-carboxamide) F->G G BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK) Syk->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiazole-4-carboxamide Syk Inhibitor Inhibitor->Syk Inhibition

References

Application Note: High-Throughput Screening Strategies for the Thiazole Scaffold Featuring Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Methyl 2-bromo-5-ethylthiazole-4-carboxylate represents a versatile chemical building block, ideal for the synthesis of compound libraries aimed at discovering novel therapeutic agents.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns for this compound and its derivatives. We present detailed, field-proven protocols for a primary biochemical assay using AlphaLISA technology and a secondary cell-based assay for cytotoxicity, emphasizing the scientific rationale behind experimental design, data analysis, and quality control to ensure the identification of robust and specific hits.

The Rationale: Why Screen Thiazole Derivatives?

The thiazole nucleus is a five-membered heterocyclic compound containing sulfur and nitrogen, a structure that is a cornerstone in modern drug discovery.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for extensive chemical modification to optimize potency and selectivity.[5] Derivatives have been successfully developed as kinase inhibitors, antidiabetic agents, and anticancer therapeutics.[3][6]

Given this precedent, screening libraries built around the this compound core is a scientifically sound strategy for identifying novel modulators of key biological pathways. The bromine atom at the 2-position serves as a versatile handle for synthetic elaboration via cross-coupling reactions, enabling the creation of diverse chemical libraries from a single intermediate.[4] The primary goal of an HTS campaign is to efficiently and accurately sift through such a library to identify "hits"—compounds that reproducibly modulate a specific target or pathway.[7]

Designing the HTS Campaign: A Multi-Assay Approach

A successful HTS campaign relies on a carefully planned cascade of assays to identify true hits while eliminating false positives.[8] We propose a two-tiered approach: a highly sensitive and specific primary biochemical assay to identify inhibitors of a chosen target, followed by a cell-based secondary assay to assess cytotoxicity and confirm on-target activity in a more biologically relevant context.[9][10]

2.1 Primary Screen: Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and many existing thiazole-containing drugs function as kinase inhibitors.[11] Therefore, a kinase inhibition assay is a logical starting point. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for HTS due to its no-wash format, high sensitivity, and resistance to interference from colored or fluorescent compounds.[12][13][14]

The assay principle involves two bead types: a Donor bead and an Acceptor bead.[13] For a kinase assay, a biotinylated substrate peptide is captured by a Streptavidin-coated Donor bead. A specific antibody that recognizes the phosphorylated form of the substrate is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm).[12] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor, such as our thiazole compound, would prevent phosphorylation, thus keeping the beads separated and resulting in a loss of signal.

AlphaLISA_Principle Figure 1: AlphaLISA Kinase Assay Principle cluster_0 No Inhibition (Kinase Active) cluster_1 Inhibition by Thiazole Compound Kinase_A Active Kinase ADP_A ADP ATP_A ATP ATP_A->ADP_A  Phosphorylation Donor_A { Donor Bead | (Streptavidin)} Peptide_A Biotin-Substrate-P Donor_A->Peptide_A Acceptor_A { Acceptor Bead | (Anti-pAb)} Peptide_A->Acceptor_A Signal Light Signal (520-620 nm) Acceptor_A->Signal Energy Transfer Kinase_I Inactive Kinase ATP_I ATP Inhibitor Thiazole Compound Inhibitor->Kinase_I Donor_I { Donor Bead | (Streptavidin)} Peptide_I Biotin-Substrate Donor_I->Peptide_I Acceptor_I { Acceptor Bead | (Anti-pAb)} NoSignal No Signal

Caption: Principle of the AlphaLISA kinase inhibition assay.
2.2 Secondary Screen: Cell-Based Cytotoxicity Assay

A primary hit from a biochemical screen could be a promiscuous inhibitor or simply toxic to all proteins.[8] Therefore, a secondary, cell-based assay is essential to triage hits. A cytotoxicity assay determines the concentration at which a compound causes cell death. This helps differentiate between specific inhibition of a cellular pathway and non-specific toxic effects. It also provides an initial therapeutic window. Assays using reagents like resazurin (AlamarBlue) or CellTiter-Glo® are robust, scalable, and common in HTS workflows.[10][15]

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, standard in HTS, to conserve reagents and compound.[16]

Protocol 3.1: AlphaLISA Biochemical HTS for Kinase Inhibition

Objective: To identify compounds that inhibit the activity of a target kinase (e.g., "TRK1") from a thiazole library.

Materials:

  • White, opaque 384-well microplates (e.g., PerkinElmer ProxiPlate)

  • Recombinant human kinase (TRK1)

  • Biotinylated substrate peptide

  • ATP

  • AlphaLISA Acceptor beads (conjugated with anti-phospho-substrate antibody)

  • AlphaLISA Streptavidin-Donor beads

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Stop Buffer (e.g., 10 mM EDTA in Kinase Assay Buffer)

  • This compound and derivatives, dissolved in 100% DMSO

  • Known kinase inhibitor (e.g., Staurosporine) for positive control

  • Automated liquid handler and plate reader capable of AlphaLISA detection (e.g., PerkinElmer EnVision®)

Experimental Workflow:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., ECHO®), dispense 50 nL of each test compound from the thiazole library (typically at 10 mM in DMSO) into wells of the 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into control wells (Negative/0% inhibition).

    • Dispense 50 nL of a known inhibitor (Staurosporine, 1 mM stock) into positive control wells (Positive/100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X Kinase/Substrate Mix in Kinase Assay Buffer containing the target kinase and biotinylated peptide at 2X the final desired concentration.

    • Causality Note: Preparing a combined master mix reduces variability from multiple additions. The concentrations should be optimized based on prior enzyme titration and substrate Kₘ determination.

    • Dispense 5 µL of the 2X Kinase/Substrate Mix into each well.

    • Seal the plate and briefly centrifuge (1 min at 1000 rpm).

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for ATP to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL, and the final compound concentration is typically 10 µM (with 0.5% DMSO).

    • Seal, centrifuge, and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the enzymatic reaction, determined during assay development.

  • Stop Reaction and Bead Addition:

    • Prepare a 3X Bead Mix in Stop Buffer containing AlphaLISA Acceptor beads and Streptavidin-Donor beads.

    • Causality Note: EDTA in the Stop Buffer chelates Mg²⁺, which is an essential cofactor for kinases, thus halting the reaction. Beads are added in the dark to prevent photobleaching.

    • Dispense 5 µL of the 3X Bead Mix to all wells. Final volume is 15 µL.

    • Seal the plate with an aluminum foil seal, centrifuge, and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Plate Layout Example:

WellsContentPurpose
1-16, 369-384DMSO + Enzyme + ATPNegative Control (0% Inh.)
17-32, 353-368Staurosporine + Enzyme + ATPPositive Control (100% Inh.)
33-352Test Compound + Enzyme + ATPLibrary Screening
Protocol 3.2: Cell-Based Resazurin Cytotoxicity Assay

Objective: To determine the cytotoxicity of primary hits identified from the biochemical screen.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if screening for anticancer agents)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Clear-bottom, black-walled 384-well plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Experimental Workflow:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a density that will result in 70-80% confluency after 24 hours.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Note: Allowing cells to adhere overnight ensures they are in a healthy, exponential growth phase before compound addition.

  • Compound Addition:

    • Perform a serial dilution of the hit compounds (from 10 mM DMSO stock) to create a dose-response curve (e.g., 100 µM to 1 nM).

    • Add 50 nL of diluted compounds, DMSO (vehicle control), and Doxorubicin (positive control) to the cell plates.

    • Incubate for 48-72 hours. The incubation time should be sufficient to observe effects on cell proliferation (typically 2-3 cell doubling times).

  • Viability Measurement:

    • Add 5 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Causality Note: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader.

Data Analysis, Validation, and Hit Confirmation

High-throughput screening generates vast amounts of data, requiring robust analytical methods.[17]

4.1 Calculating Percent Inhibition

For the primary screen, raw AlphaLISA counts are converted to percent inhibition using the plate's internal controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

4.2 Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[7] It assesses the separation between the positive and negative control signals relative to their variability.

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Z'-Factor ValueAssay Quality
> 0.5Excellent, screenable
0 to 0.5Marginal
< 0Unacceptable

An assay must consistently achieve a Z'-factor ≥ 0.5 to be considered reliable for an HTS campaign.[16]

HTS_Workflow Figure 2: HTS and Hit Triage Workflow Lib Thiazole Compound Library (e.g., 10,000 compounds) Primary Primary HTS: AlphaLISA Kinase Assay (Single 10 µM concentration) Lib->Primary Data Data Analysis: % Inhibition, Z'-Factor > 0.5 Primary->Data Hits Identify Primary Hits (e.g., >50% Inhibition) Data->Hits Triage Hit Triage & Confirmation Hits->Triage Dose Dose-Response (IC₅₀): Primary Assay Triage->Dose Confirm activity Secondary Secondary Assay: Cellular Cytotoxicity (CC₅₀) Triage->Secondary Assess specificity SAR Structure-Activity Relationship (SAR) Analysis Dose->SAR Secondary->SAR Lead Lead Candidate SAR->Lead

Caption: A typical workflow for HTS and subsequent hit validation.
4.3 Hit Confirmation and Follow-up

  • Re-testing: Primary hits should be re-tested under the same conditions to confirm activity.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (typically 8-10 points) in the primary assay to determine their potency (IC₅₀).

  • Cytotoxicity: The same compounds are tested in the secondary cytotoxicity assay to determine their CC₅₀.

  • Hit Prioritization: A desirable hit has high potency in the primary assay (low IC₅₀) and low cytotoxicity (high CC₅₀), indicating a good therapeutic index (CC₅₀/IC₅₀). These compounds are prioritized for further medicinal chemistry and lead optimization efforts.

Conclusion

Screening novel chemical scaffolds like this compound and its derivatives is a proven strategy in drug discovery. By employing a robust HTS cascade, beginning with a sensitive biochemical assay like AlphaLISA and followed by a relevant cell-based counter-screen, researchers can efficiently identify potent and specific modulators of biological targets. The key to success lies not only in the execution of the protocols but in the rigorous application of quality control metrics like the Z'-factor and a logical workflow for hit validation and triage. This approach maximizes the probability of discovering promising lead compounds for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Thiazoles in Modern Drug Discovery

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Their derivatives are integral components of approved drugs, exhibiting antimicrobial, antiretroviral, antifungal, and antithyroid properties.[3] The specific derivative, Methyl 2-bromo-5-ethylthiazole-4-carboxylate, serves as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.[4][5] The bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the ethyl and carboxylate moieties at the 5- and 4-positions, respectively, allow for further structural modifications to fine-tune the pharmacological profile.[4][6]

However, transitioning the synthesis of such valuable intermediates from the laboratory bench to an industrial scale presents a unique set of challenges.[7][8][9] Issues such as reaction control, heat management, reagent addition, and purification become magnified, demanding robust and optimized protocols to ensure safety, efficiency, and reproducibility.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound, addressing critical process parameters and safety considerations.

Synthetic Strategy: A Modified Hantzsch Approach

The most widely recognized and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported in 1887.[3][10][11] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[3][12] For the synthesis of the target molecule, we will employ a modified Hantzsch approach, which is amenable to scale-up. The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Sandmeyer-type Bromination Thiourea Thiourea Step1_Product Ethyl 2-amino-5-ethylthiazole-4-carboxylate Thiourea->Step1_Product Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Step1_Product Reaction Step1_Product_input Ethyl 2-amino-5-ethylthiazole-4-carboxylate Final_Product This compound Step1_Product_input->Final_Product Reaction Reagents NaNO2, HBr, CuBr Reagents->Final_Product Reaction

Figure 1: Overall synthetic workflow for this compound.

Part 1: Scale-Up Synthesis of Ethyl 2-amino-5-ethylthiazole-4-carboxylate

This initial step involves a one-pot Hantzsch-type condensation reaction. This method is advantageous for scale-up as it reduces the number of unit operations and minimizes waste.[13]

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-ethylacetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol (anhydrous)

  • Ammonia solution (25%)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • Heating/cooling circulator

  • Condenser

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed reactor with anhydrous ethanol. Begin stirring and cool the solvent to 0-5 °C using the circulator.

  • Reagent Addition: Slowly add ethyl 2-ethylacetoacetate to the cooled ethanol. Once the addition is complete and the temperature is stable, add N-Bromosuccinimide (NBS) portion-wise, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent runaway reactions.

  • Reaction Monitoring: Stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Thiourea Addition: Once the bromination is complete, add thiourea to the reaction mixture.

  • Cyclization: Slowly warm the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the formation of the thiazole product by TLC/HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add ammonia solution to neutralize the reaction mixture and precipitate the product. The pH should be adjusted to approximately 8-9.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Filter the solid product using a Nutsche filter-dryer.

    • Wash the filter cake with cold ethanol and then with water to remove any inorganic salts.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Critical Process Parameters and Optimization
ParameterLaboratory Scale (10g)Pilot Scale (1kg)Rationale and Optimization Insights
Solvent Volume 100 mL10 LSufficient solvent is required for efficient stirring and heat transfer. However, excessive solvent can decrease reaction concentration and increase processing time. The ratio should be optimized for scale.
NBS Addition Time 15-20 min1-2 hoursSlow, controlled addition is critical to manage the exothermicity of the bromination reaction. At a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[9]
Temperature Control Ice bathJacketed reactor with circulatorPrecise temperature control is essential for selectivity and to prevent side reactions. A reliable cooling system is non-negotiable for scale-up.
Stirring Speed 300-400 rpm100-200 rpm (optimized)Efficient mixing is necessary to ensure homogeneity, but excessive shear can affect crystal size during precipitation. The optimal stirring speed will depend on the reactor geometry.
Neutralization Rate 5-10 min30-60 minSlow addition of the base prevents localized high pH, which can lead to product degradation. It also helps in controlling the particle size of the precipitate for better filtration.

Part 2: Scale-Up Synthesis of this compound

This step involves a Sandmeyer-type diazotization of the 2-amino group followed by bromination. This is a classic transformation for converting aromatic amines to bromides.[14]

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-amino-5-ethylthiazole-4-carboxylate

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Methanol

  • Sodium bicarbonate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • Heating/cooling circulator

  • Condenser

  • Extraction vessel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Diazotization:

    • Charge the jacketed reactor with a solution of Ethyl 2-amino-5-ethylthiazole-4-carboxylate in hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C with vigorous stirring.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is often accompanied by a color change.

  • Bromination:

    • In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved, so adequate ventilation is essential. The addition should be controlled to keep the temperature between 5-10 °C.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC/HPLC.

    • Quench the reaction by slowly adding it to a stirred solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction and Solvent Exchange:

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator.

    • Add methanol to the crude product and heat to reflux for 2-4 hours to perform transesterification to the methyl ester.

  • Purification:

    • Cool the methanolic solution to 0-5 °C to induce crystallization.

    • Filter the crystals and wash with cold methanol.

    • Dry the final product, this compound, in a vacuum oven.

Relationship between Critical Parameters

Process_Parameters cluster_diazotization Diazotization cluster_bromination Bromination cluster_purification Purification Temp_Control Temperature Control (0-5 °C) Stability Diazonium Salt Stability Temp_Control->Stability affects Addition_Rate NaNO2 Addition Rate Addition_Rate->Stability affects Gas_Evolution N2 Gas Evolution Addition_Rate->Gas_Evolution controls Yield Product Yield Stability->Yield impacts CuBr_Conc CuBr Concentration CuBr_Conc->Yield influences Cooling_Rate Crystallization Cooling Rate Purity Final Purity Cooling_Rate->Purity determines

Figure 2: Interdependencies of critical process parameters in the bromination step.

Safety and Environmental Considerations

Chemical Hazards:

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine-containing compounds: Organobromides can be persistent and bioaccumulative.[15] All waste streams containing bromine should be treated appropriately.

  • Hydrobromic Acid: Highly corrosive. Use with extreme caution and appropriate PPE.

  • Sodium Nitrite: An oxidizing agent. Avoid contact with combustible materials.

  • Copper Salts: Toxic to aquatic life. Dispose of copper-containing waste according to local regulations.

Process Safety:

  • Exothermic Reactions: Both the bromination with NBS and the diazotization/bromination steps are exothermic. Strict temperature control is paramount to prevent runaway reactions.[9]

  • Gas Evolution: The Sandmeyer reaction evolves nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

  • Continuous Processing: For larger scales, transitioning to a continuous flow process for the bromination step can offer significant safety advantages by minimizing the volume of hazardous reagents at any given time.[16][17] In-situ generation of bromine can also be a safer alternative to handling molecular bromine.[16]

Environmental Impact:

  • Solvent Selection: Choose solvents with a lower environmental impact where possible. Consider solvent recycling to minimize waste.

  • Waste Treatment: Neutralize acidic and basic waste streams before disposal. Aqueous waste containing copper should be treated to remove the heavy metal.

Conclusion

The scale-up synthesis of this compound is a multi-step process that requires careful planning and execution. By understanding the underlying chemistry and paying close attention to critical process parameters, it is possible to develop a safe, efficient, and robust manufacturing process. The protocols and insights provided in this document serve as a valuable resource for scientists and engineers working on the development of thiazole-based pharmaceutical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will address common challenges, provide detailed troubleshooting steps, and explain the causality behind our protocol recommendations to ensure scientific integrity and reproducibility.

Introduction

This compound is a crucial heterocyclic building block in medicinal and agricultural chemistry.[1] Its functionalized thiazole core is a key intermediate for synthesizing a range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][2] The synthesis, however, can be challenging, often plagued by low yields and difficult purifications. This guide provides a comprehensive framework for troubleshooting and optimizing the two-primary stages of its synthesis: the initial Hantzsch thiazole condensation and the subsequent Sandmeyer-type bromination.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages:

  • Hantzsch Thiazole Synthesis: Formation of the key intermediate, Methyl 2-amino-5-ethylthiazole-4-carboxylate, from an α-halo-β-ketoester and thiourea.

  • Sandmeyer Reaction: Conversion of the 2-amino group of the intermediate to the final 2-bromo product via a diazotization-bromination sequence.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Stage 1: Hantzsch Synthesis cluster_2 Stage 2: Sandmeyer Reaction Methyl_propionylacetate Methyl propionylacetate Intermediate Methyl 2-amino-5-ethylthiazole-4-carboxylate Methyl_propionylacetate->Intermediate:w + NBS, then Thiourea NBS N-Bromosuccinimide (NBS) Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product + Reagents Reagents n-Butyl nitrite, CuBr Troubleshooting_Hantzsch Start Low Yield of 2-Aminothiazole Intermediate Check_TLC TLC Analysis Starting material remaining? Multiple unknown spots? Start->Check_TLC Action_Time Action: Extend Reaction Time Rationale: Reaction may be slow and incomplete. Monitor every 2-4 hours. Check_TLC:f1->Action_Time Yes Action_SideProducts Action: Check Reaction pH Rationale: Acidic conditions can sometimes lead to isomer formation. Consider a milder, non-acidic solvent system. Check_TLC:f2->Action_SideProducts Yes Action_Temp Action: Increase Temperature Rationale: Gentle heating (40-60°C) can overcome the activation energy barrier without significant byproduct formation. Action_Time->Action_Temp Still low yield Action_Workup Action: Optimize Work-up Rationale: Product may be lost during extraction. Ensure pH is basic (~9-10) to precipitate the free amine before filtering. Action_SideProducts->Action_Workup Troubleshooting_Sandmeyer Start Poor Yield or Byproducts in Sandmeyer Reaction Check_Temp Diazotization Temperature Was temp kept at 0-5°C? Start->Check_Temp Check_Reagents Reagent Quality Is the n-butyl nitrite fresh? Is the CuBr pure (white/light-colored)? Check_Temp:f1->Check_Reagents Yes Action_Temp Action: Improve Cooling Rationale: Diazonium salt decomposes above 5°C, reducing yield and forming tars. Check_Temp:f1->Action_Temp No Check_Byproducts Byproduct Analysis Phenolic impurity observed? Di-bromo product observed? Check_Reagents:f1->Check_Byproducts Yes Action_Reagents Action: Use Fresh Reagents Rationale: Old nitrite leads to incomplete diazotization. Oxidized Cu(I) is an ineffective catalyst. Check_Reagents:f2->Action_Reagents No Action_Phenol Action: Use Anhydrous Solvent Rationale: Water can act as a nucleophile, leading to undesired phenol byproducts. Check_Byproducts:f1->Action_Phenol Yes Action_Dibromo Action: Control Stoichiometry Rationale: Excess brominating source or certain conditions can lead to over-halogenation. Check_Byproducts:f2->Action_Dibromo Yes

References

Technical Support Center: Purification of Methyl 2-Bromo-5-Ethylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-bromo-5-ethylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important heterocyclic building block.

Introduction to the Purification of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. The primary synthetic route to this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1] This synthesis, while effective, can lead to several impurities that must be removed to obtain a high-purity final product.

This guide provides detailed protocols and troubleshooting advice for the most common purification techniques: recrystallization and column chromatography.

Potential Impurities and Their Origin

Understanding the potential impurities is the first step in developing an effective purification strategy. The Hantzsch synthesis of thiazoles typically involves the reaction of an α-haloketone with a thioamide. In the synthesis of this compound, the likely impurities include:

  • Unreacted Starting Materials: Such as the α-haloketone and thioamide precursors.

  • Over-brominated or Under-brominated Species: Depending on the bromination step, molecules with either no bromine or multiple bromine atoms may be present.

  • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric thiazole products.

  • Hydrolyzed Products: The ester functionality can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.

  • Polymeric Materials: Under certain conditions, side reactions can lead to the formation of polymeric tars.

Purification Protocols

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on protocols for similar thiazole esters, petroleum ether is a good starting point for recrystallization.[1] Other potential solvents include ethanol, or a mixture of ethanol and water.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary for Recrystallization:

ParameterRecommendation
Primary Solvent Petroleum Ether[1]
Alternative Solvents Ethanol, Ethanol/Water
Key Consideration Use a minimal amount of hot solvent to ensure good recovery.
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of thiazole derivatives.

  • Eluent Selection: A mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) is typically used. For a closely related compound, ethyl 2-bromothiazole-4-carboxylate, a 1:1 mixture of ethyl acetate and petroleum ether was effective.[1] It is recommended to first determine the optimal eluent system using Thin Layer Chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary for Column Chromatography:

ParameterRecommendation
Stationary Phase Silica Gel
Eluent System Ethyl Acetate / Petroleum Ether (start with a 1:1 ratio and optimize based on TLC)[1]
Monitoring Thin Layer Chromatography (TLC)

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, NMR) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC, NMR) ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Purity < 98% PureProduct Pure Product PurityCheck1->PureProduct Purity > 98% PurityCheck2->PureProduct Purity > 98% Repurify Further Purification Needed PurityCheck2->Repurify Purity < 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My yield after recrystallization is very low. What can I do?

A1: Low yield in recrystallization is a common problem. Here are a few things to check:

  • Excess Solvent: You may have used too much solvent to dissolve the crude product. Try to use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling Rate: If the solution was cooled too quickly, small crystals may have formed that passed through the filter paper. Allow for slow cooling to room temperature before placing the solution in an ice bath.

  • Solubility: The product might be more soluble in the chosen solvent than anticipated. Consider using a different solvent or a solvent mixture.

Q2: I see an oily substance instead of crystals during recrystallization. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when there are significant impurities present.

  • Lower the Temperature: Try to induce crystallization at a lower temperature by adding a seed crystal or gently scratching the inside of the flask with a glass rod.

  • Change Solvent: Use a solvent with a lower boiling point.

  • Dilute the Solution: Add more solvent to the hot solution and allow it to cool slowly.

Q3: My compound is stuck at the baseline of the TLC plate during column chromatography. What should I do?

A3: If your compound is not moving from the baseline, it is too polar for the current eluent system.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.

  • Change Solvents: Consider using a more polar solvent system altogether, such as dichloromethane/methanol.

Q4: I have a colored impurity that co-elutes with my product in column chromatography. How can I remove it?

A4: Colored impurities can be persistent.

  • Charcoal Treatment: Before chromatography, you can try treating a solution of your crude product with activated charcoal to adsorb the colored impurities. Be aware that this can sometimes lead to a loss of the desired product.

  • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or a different chromatographic technique like preparative HPLC.

Q5: How do I know if my final product is pure?

A5: Purity should be assessed using multiple analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals for this compound without significant impurity peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity. For the similar compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, a melting point of 68°C has been reported.[2]

Troubleshooting Decision Pathway

Troubleshooting Start Purification Issue LowYield Low Recrystallization Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut StuckOnTLC Stuck on TLC Baseline? Start->StuckOnTLC CoElution Co-eluting Impurity? Start->CoElution LowYield->OilingOut No Solvent Use Less Solvent / Slower Cooling LowYield->Solvent Yes OilingOut->StuckOnTLC No SeedCrystal Lower Temp / Seed Crystal OilingOut->SeedCrystal Yes StuckOnTLC->CoElution No NewSolvent2 Change Chromatography Eluent (More Polar) StuckOnTLC->NewSolvent2 Yes Charcoal Activated Charcoal Treatment CoElution->Charcoal Yes NewSolvent1 Change Recrystallization Solvent AltChrom Alternative Chromatography (Alumina, HPLC) Charcoal->AltChrom

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Common side reactions in the synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The advice herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and established route involves a two-step process:

  • Hantzsch Thiazole Synthesis: This step creates the core heterocyclic structure. It involves the reaction of an α-halo-β-ketoester (specifically, a brominated derivative of methyl 2-ethyl-3-oxobutanoate or a similar precursor) with a thioamide, typically thiourea. This reaction forms the intermediate, Methyl 2-amino-5-ethylthiazole-4-carboxylate.[1][2][3][4]

  • Sandmeyer Reaction: The 2-amino group of the thiazole intermediate is then converted to a bromo group. This is achieved by diazotization of the amine with a nitrite source (like n-butyl nitrite or sodium nitrite) followed by a copper(II) bromide-mediated substitution.[5][6][7][8] This step is often the most challenging due to competing side reactions.[5]

Below is a workflow diagram illustrating this synthetic pathway and highlighting the critical stages where side reactions typically occur.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction Ketoester Methyl 2-ethyl-3-oxobutanoate + Brominating Agent (e.g., NBS) Intermediate Methyl 2-amino-5-ethylthiazole-4-carboxylate Ketoester->Intermediate Cyclocondensation Thiourea Thiourea Thiourea->Intermediate Side_Reaction_1 Potential Side Reactions: - Over-bromination of ketoester - Incomplete cyclization Intermediate->Side_Reaction_1 Diazotization Diazotization (e.g., n-Butyl Nitrite) Intermediate->Diazotization Proceed to Bromination Product This compound Diazotization->Product Substitution Copper Copper(II) Bromide Copper->Product Side_Reaction_2 Major Side Reactions: - 2,5-Dibromination - Hydrodeamination (loss of amino) - Tar formation Product->Side_Reaction_2

Caption: Figure 1: Synthetic workflow with critical points for side reactions.

Troubleshooting Guide: Hantzsch Thiazole Synthesis (Step 1)

Q2: My yield of the Methyl 2-amino-5-ethylthiazole-4-carboxylate intermediate is consistently low. What are the likely causes?

Low yields in the Hantzsch synthesis step typically stem from two main areas: the initial α-bromination of the β-ketoester and the subsequent cyclization with thiourea.

  • Cause A: Inefficient α-Bromination. The reaction of a β-ketoester with a brominating agent like N-Bromosuccinimide (NBS) can be sluggish or produce byproducts if not controlled.

    • Troubleshooting:

      • Catalyst: Consider adding a radical initiator like a small amount of benzoyl peroxide if using NBS, though often not required.[9]

      • Solvent: Dichloromethane is a common solvent, but reactions in water/THF mixtures have also been reported to be effective.[9]

      • Monitoring: Follow the reaction by Thin Layer Chromatography (TLC) to ensure the starting ketoester is fully consumed before adding thiourea.

  • Cause B: Incomplete Cyclization. The reaction between the α-bromo ketoester and thiourea requires sufficient heat to proceed to completion.

    • Troubleshooting:

      • Temperature: Ensure the reaction mixture is heated adequately, often to reflux (e.g., 80°C), for a sufficient period (e.g., 2 hours or more).[9]

      • pH Control: After cooling, the product is often precipitated by adding a base like ammonia water to neutralize the hydrobromide salt formed during the reaction, which improves isolation.[9]

Protocol 1: Optimized One-Pot Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate

This protocol is adapted from efficient one-pot procedures for similar structures.[9]

  • Dissolve the starting β-ketoester (1.0 equiv.) in a mixture of water and THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise, keeping the temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Add thiourea (1.0 equiv.) to the mixture.

  • Heat the reaction to 80°C and maintain for 2-3 hours.

  • Cool the reaction to room temperature and filter off any insoluble material.

  • To the filtrate, add aqueous ammonia to basify the solution (pH ~8-9), causing the product to precipitate.

  • Stir for 15 minutes, then collect the solid product by filtration.

  • Wash the filter cake thoroughly with water and dry under vacuum.

Troubleshooting Guide: Sandmeyer Reaction (Step 2)

The conversion of the 2-aminothiazole to the 2-bromothiazole is the most frequent source of difficulty, with several competing side reactions.[5]

Q3: I'm observing a significant amount of a dibrominated byproduct. How can I suppress its formation?

This is the most common and challenging side reaction. The byproduct is typically Methyl 2,5-dibromo-ethylthiazole-4-carboxylate.

  • Causality: The formation of the dibromo adduct occurs because the 2-aminothiazole intermediate can undergo electrophilic bromination at the C5 position of the thiazole ring by CuBr₂ before the diazotization and substitution of the C2-amino group.[5] Studies have shown that at low temperatures, C5 bromination can occur first, and this product is then converted to the dibromo compound as the temperature rises and diazotization proceeds.[5]

  • Troubleshooting & Mitigation Strategy: The key is careful control of reaction temperature and the order of reagent addition.

    • Low Temperature: Performing the reaction at a consistently low temperature (e.g., -10°C to 0°C) can suppress the competing C5 electrophilic bromination.

    • Reagent Order: Add the diazotizing agent (e.g., n-butyl nitrite) to the mixture of the aminothiazole and CuBr₂ only after the system has been cooled to the target low temperature.

    • Stoichiometry: Use a modest excess of the nitrite and copper salt (e.g., 1.2-1.5 equivalents) to ensure efficient conversion of the starting material without driving side reactions.

Side_Reaction_Mechanism cluster_desired Desired Pathway (Sandmeyer) cluster_side Side Reaction Pathway Start Methyl 2-amino-5-ethyl- thiazole-4-carboxylate Diazonium Diazonium Salt (at C2 position) Start->Diazonium Diazotization (n-BuONO) C5_Bromo C5-Brominated Intermediate (2-amino-5-bromo) Start->C5_Bromo Electrophilic Bromination (CuBr2, warmer temp.) Desired_Product Desired Product (2-bromo) Diazonium->Desired_Product CuBr / Br- Dibromo_Product Dibromo Byproduct (2,5-dibromo) C5_Bromo->Dibromo_Product Sandmeyer at C2

Caption: Figure 2: Competing pathways in the bromination of 2-aminothiazole.

Q4: My Sandmeyer reaction is incomplete, or I'm getting significant tar formation. What's wrong?

Incomplete reactions or the formation of tar-like substances are usually due to the instability of the diazonium salt intermediate or undesirable radical reactions.

  • Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. The Sandmeyer reaction proceeds via a radical mechanism, which, if not well-controlled, can lead to a variety of byproducts, including biaryls or phenols (if water is present), contributing to tar formation.[7][8]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your solvent (e.g., acetonitrile) and reagents are dry to prevent the formation of phenolic byproducts.[5]

    • Temperature Control: Maintain the recommended temperature strictly. For the sodium nitrite/H₂SO₄ method, this can be as low as -10°C to -5°C. For the n-butyl nitrite/CuBr₂ method, temperatures around 60°C might be used for the final substitution, but the initial diazotization should still be controlled.[6][10]

    • Degas Solvent: Degassing the solvent before use can help minimize side reactions caused by dissolved oxygen.

    • Fresh Reagents: Use a fresh, reliable source of the nitrite. n-Butyl nitrite, for example, can decompose over time. Ensure the copper(I)/(II) salt is of good quality.

Protocol 2: Selective Sandmeyer Bromination to Minimize Dibromination

This protocol is based on literature methods that prioritize selectivity for mono-bromination.[5][10]

  • To a flask charged with acetonitrile (solvent), add Methyl 2-amino-5-ethylthiazole-4-carboxylate (1.0 equiv.) and Copper(II) Bromide (CuBr₂) (1.5 equiv.).

  • Stir the mixture and cool to 0°C in an ice-salt bath.

  • Once the temperature is stable, add n-butyl nitrite (1.5 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to isolate the desired this compound.

Summary of Key Parameters and Byproducts

The following table summarizes the critical reaction parameters and the common byproducts that can be identified.

Reaction Step Parameter Recommendation Common Side Product Identification
Hantzsch Synthesis TemperatureReflux (e.g., 80°C)Unreacted α-bromo ketoesterLower Rf spot on TLC
pH for WorkupBasify to pH 8-9-Incomplete precipitation
Sandmeyer Reaction Temperature0-5°C for diazotizationMethyl 2,5-dibromo-etc.Higher Rf spot on TLC; distinct MS signal (M+2, M+4 pattern for Br₂)
SolventAnhydrous AcetonitrileMethyl 2-hydroxy-5-ethyl-etc.MS signal corresponding to -OH instead of -Br
Reagent QualityFresh n-butyl nitriteTar / Polymeric materialsInsoluble, dark material

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product in Final Step? Check_TLC Analyze crude product by TLC/LC-MS Start->Check_TLC Identify Identify main impurity Check_TLC->Identify Dibromo Dibromo Byproduct is Major Identify->Dibromo Dibromo Starting_Material Unreacted 2-Aminothiazole is Major Identify->Starting_Material Starting Material Tar Significant Tar / Baseline Material Identify->Tar Tar Fix_Dibromo ACTION: 1. Lower Sandmeyer temp to 0°C. 2. Ensure slow, cold addition of nitrite. 3. Check CuBr2 stoichiometry (1.5 eq). Dibromo->Fix_Dibromo Fix_SM ACTION: 1. Use fresh diazotizing agent. 2. Increase equivalents of nitrite/CuBr2 slightly (to 1.5 eq). 3. Check reaction time/temp. Starting_Material->Fix_SM Fix_Tar ACTION: 1. Use anhydrous solvent. 2. Degas solvent before use. 3. Maintain strict temp control to prevent diazonium decomposition. Tar->Fix_Tar

Caption: Figure 3: A decision tree for troubleshooting the Sandmeyer bromination step.

References

Technical Support Center: Suzuki Coupling of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges with brominated thiazole substrates. Thiazoles are a cornerstone of many pharmaceutical compounds, but their electronic nature can introduce unique challenges into this otherwise robust C-C bond-forming reaction. This document provides in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind each troubleshooting step to empower you to optimize your specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a brominated thiazole is giving a low yield or failing completely. Where do I start troubleshooting?

A: A low or zero yield in a Suzuki coupling is a common but multi-faceted problem. The issue typically stems from one of four areas: catalyst activity, reagent stability, reaction conditions, or substrate-specific challenges. A logical, stepwise approach is crucial.

The first step is to rigorously confirm the quality of your starting materials. Boronic acids, in particular, can degrade via protodeboronation or form inactive trimeric boroxine anhydrides upon storage.[1] Similarly, ensure your solvent is anhydrous (if required) and properly degassed, as oxygen can lead to catalyst deactivation and undesirable side reactions like boronic acid homocoupling.[2][3]

Next, evaluate your core reaction parameters. The palladium catalyst, ligand, base, and solvent system must work in concert. Thiazoles, being electron-deficient heterocycles, can sometimes be challenging substrates. The choice of a sufficiently electron-rich and bulky phosphine ligand is often critical to facilitate the rate-limiting oxidative addition step.[4][5] If initial attempts with standard conditions fail, a systematic screen of these four components is the most effective path forward.

Below is a troubleshooting workflow to guide your initial optimization efforts.

G start Low / No Yield Observed reagent_check 1. Verify Reagent Quality - Boronic Acid (NMR, MS) - Bromothiazole (NMR) - Anhydrous & Degassed Solvents start->reagent_check condition_check 2. Review Core Conditions - Effective Catalyst/Ligand? - Appropriate Base? - Optimal Temperature? reagent_check->condition_check Reagents OK side_reaction_check 3. Analyze Crude Mixture (LCMS, NMR) - Dehalogenation? - Homocoupling? - Protodeboronation? condition_check->side_reaction_check Conditions Seem Appropriate optimization 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents side_reaction_check->optimization Side Products Identified success Improved Yield optimization->success

Caption: Initial troubleshooting workflow for low-yield Suzuki reactions.

Q2: I'm observing a significant amount of dehalogenation of my bromothiazole. How can I prevent this?

A: Dehalogenation (or protodebromination) is a notorious side reaction where the bromine atom is replaced by hydrogen. This occurs when the palladium intermediate, Ar-Pd(II)-Br, undergoes reductive elimination with a hydride source instead of the desired cross-coupling.[2] The source of the hydride can be solvents (like alcohols), bases (especially those with available protons), or impurities.[2][6]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Avoid bases known to be hydride donors. While amine bases are sometimes used, they can be problematic.[2] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally safer choices. In some systems, weaker bases like potassium fluoride (KF) can suppress dehalogenation, although they may slow the reaction rate.[1][7]

  • Solvent System: Protic solvents or solvents with acidic protons can be a source of hydrides. Switching to rigorously dried aprotic solvents like dioxane, toluene, or DMF can be beneficial.[8]

  • Catalyst and Ligand: The choice of ligand can influence the relative rates of reductive elimination versus dehalogenation. Highly active, bulky electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[4][9]

  • Protecting Groups: In some heterocyclic systems, dehalogenation is exacerbated by the presence of an N-H proton. Protecting this group can alter the electronic properties of the ring and suppress the side reaction.[6][10]

Q3: My reaction is producing a lot of boronic acid homocoupling product. What are the causes and solutions?

A: The formation of a biaryl product derived from two molecules of your boronic acid (Ar'-Ar') is known as homocoupling. This side reaction is most often promoted by the presence of oxygen in the reaction mixture.[2][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[2]

Another pathway can occur if you use a Pd(II) salt (e.g., Pd(OAc)₂) as your catalyst source. To enter the catalytic cycle, the Pd(II) must first be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules.[2]

Solutions to Prevent Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Standard practice involves multiple freeze-pump-thaw cycles for the solvent and purging the reaction flask containing the solid reagents with an inert gas (Argon or Nitrogen) before adding the solvent.[11]

  • Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can avoid the initial reduction step that often leads to homocoupling.[12] Even better are modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts), which are designed to cleanly and efficiently generate the active Pd(0) species in situ.[2]

  • Control Stoichiometry: While less common for boronic acid homocoupling, ensuring you don't have a vast excess of the boronic acid can sometimes help. A slight excess (1.1-1.5 equivalents) is typical.

G cluster_main Desired Suzuki Cycle cluster_side1 Dehalogenation Pathway cluster_side2 Homocoupling Pathway A Ar-Pd(II)-L₂-Br B Ar-Pd(II)-L₂-Ar' A->B Transmetalation (Ar'-B(OH)₂) E Ar-H A->E Reduction by H⁻ source C Pd(0)L₂ D Ar-Ar' B->D Reductive Elimination C->A Oxidative Addition (Ar-Br) F Pd(II) + O₂ C->F Oxidation G Ar'-Ar' F->G 2 x Ar'-B(OH)₂

Caption: Competing side reactions in Suzuki coupling.

Q4: How do I choose the right Palladium catalyst and ligand for coupling with a brominated thiazole?

A: The catalyst/ligand system is arguably the most important variable for a successful reaction with a heteroaryl halide. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired catalytic cycle steps. For electron-deficient substrates like bromothiazoles, the oxidative addition of the C-Br bond to the Pd(0) center can be slow.

Key Considerations:

  • Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium atom. This makes the metal more nucleophilic and accelerates the rate of oxidative addition into the aryl-bromide bond.[13]

  • Bulky Ligands: Sterically demanding ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst. They also tend to favor the formation of monoligated, highly active Pd(0)L species.

  • Recommended Ligands: For brominated thiazoles, modern biaryl phosphine ligands (often called "Buchwald ligands") are an excellent starting point. Ligands like SPhos , XPhos , and Cy-JohnPhos have proven highly effective for coupling heteroaromatics.[4] N-heterocyclic carbenes (NHCs) are another powerful class of ligands that can be very effective.[14]

  • Ligand-Free Conditions: Interestingly, some heterocyclic substrates, including benzothiazoles, can act as ligands themselves. The thiazole nitrogen can coordinate to the palladium, facilitating the oxidative addition step. In such cases, a "ligand-free" protocol using a palladium source like Pd₂(dba)₃ may be surprisingly effective.[12]

Ligand ClassExample(s)Key CharacteristicsBest For...
Trialkylphosphines PCy₃, P(t-Bu)₃Electron-rich, bulkyGeneral purpose, good for aryl chlorides/bromides.[7]
Biaryl Phosphines SPhos, XPhosVery electron-rich, very bulkyChallenging substrates, heteroaryl couplings, sterically hindered partners.[4]
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, thermally stableRobust catalyst systems, often used with PEPPSI-type precatalysts.[2]
Ferrocenyl Phosphines dppfLarge bite angle, good stabilityGeneral purpose, often used in Pd(dppf)Cl₂ form.[2]
Q5: What is the optimal base and solvent system for this type of coupling?

A: The base and solvent are not passive components; they actively participate in and influence the reaction.

Role of the Base: The primary role of the base is to activate the boronic acid for transmetalation. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which transfers its organic group to the palladium center more readily.[7][15]

  • Common Choices:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective, and generally inexpensive. Cesium carbonate is more soluble and often gives better results in challenging couplings.[12][15]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with electron-deficient or sterically hindered partners.[1]

    • Fluorides (KF, CsF): Weaker bases that are useful when your substrate contains base-sensitive functional groups (e.g., esters that could be hydrolyzed).[1][8]

Choice of Solvent: The solvent must solubilize all components of the reaction and be stable at the required temperature. Biphasic systems are common in Suzuki couplings.

  • Common Systems:

    • Dioxane/Water or THF/Water: Classic choices that work for a wide range of substrates. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][15]

    • Toluene, DMF, DME: Aprotic organic solvents that can be used, often with a more soluble base like Cs₂CO₃ or when water must be strictly excluded.[8][15]

Experimental Protocol Example

General Starting Protocol for Suzuki Coupling of 2-Bromothiazole

This protocol is a general starting point and will likely require optimization for your specific substrates.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromothiazole, arylboronic acid, palladium precatalyst, and K₃PO₄.

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare the solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). Degas the solvent mixture thoroughly by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Using a syringe, add the degassed solvent to the flask containing the solids.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Improving the stability of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal stability and handling of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent potential degradation in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling Fundamentals

Question: What are the ideal long-term storage conditions for this compound?

Answer: Proper storage is the most critical first step in maintaining the integrity of your material. Based on the compound's structure, which includes a reactive brominated heterocycle and a hydrolysable ester, we recommend stringent storage conditions to minimize degradation.

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential hydrolytic and decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The thiazole ring system can be susceptible to oxidative processes, and an inert atmosphere displaces oxygen and moisture, which can participate in degradation pathways.

  • Light: Protect from light by using an amber vial and storing it in a dark location. Aromatic and heterocyclic bromides can be photosensitive, and exposure to UV light may initiate radical-based decomposition or debromination.[1]

  • Container: Use a tightly sealed, high-quality vial with a PTFE-lined cap to prevent moisture ingress.

Question: Which solvents are recommended for preparing stock solutions or for use in reactions? Are there any I should avoid?

Answer: Solvent choice is paramount as it can directly influence the stability of the compound, even at room temperature. The primary concerns are the reactivity of the 2-bromo substituent and the ester group.

The C2 position of the thiazole ring is electron-deficient, making the attached bromine atom susceptible to displacement by nucleophilic solvents or reagents.[2] Furthermore, the methyl ester can undergo hydrolysis.

Table 1: Solvent Suitability for this compound

Solvent CategoryRecommended SolventsRationale for ChoiceSolvents to AvoidRationale for Avoidance
Recommended (Inert) Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF, anhydrous), 1,4-DioxaneAprotic and non-nucleophilic; unlikely to react with the compound. Ideal for reactions and short-term storage of solutions.Water, Methanol, EthanolProtic and/or nucleophilic. Can cause ester hydrolysis to the carboxylic acid or nucleophilic substitution of the bromide.
Use with Caution Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Aprotic, but can contain water impurities that facilitate hydrolysis over time. DMF can decompose to form dimethylamine, a nucleophile. Use freshly dried solvents.Primary/Secondary Amines (e.g., pyrrolidine, piperidine)Highly nucleophilic. Will readily displace the 2-bromo substituent.
Strongly Avoid Aqueous Acids (e.g., aq. HCl), Aqueous Bases (e.g., aq. NaOH, K₂CO₃)Will rapidly catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. Strong bases can also promote other side reactions.[3]
Section 2: Troubleshooting Common Degradation Scenarios

Question: I'm observing a new, more polar spot by TLC (or an early-eluting peak by RP-HPLC) in my sample, especially after working it up with water. What is it and how can I stop it?

Answer: This is a classic sign of ester hydrolysis . The methyl ester group is reacting with water to form the corresponding carboxylic acid (2-bromo-5-ethylthiazole-4-carboxylic acid) and methanol. This reaction is catalyzed by trace amounts of acid or base.

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the carbon even more electrophilic. In basic conditions, the potent nucleophile (hydroxide) directly attacks the carbonyl carbon.

Preventative Measures:

  • Use Anhydrous Conditions: When possible, perform your reactions under an inert atmosphere using anhydrous solvents.

  • Minimize Aqueous Contact: During workups, minimize the contact time with aqueous layers. Use brine (saturated NaCl solution) to wash, which is less likely to cause hydrolysis than pure water, and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

  • Control pH: If an aqueous workup is necessary, ensure it is pH-neutral. Avoid acidic or basic washes unless they are required by the reaction protocol, and if so, perform them quickly at low temperatures (0°C).

Question: My reaction is yielding a significant byproduct where the bromine atom has been replaced by another group from my reaction mixture. Why is this happening?

Answer: You are observing nucleophilic aromatic substitution (SNAr) . The thiazole ring is an electron-deficient heterocycle, and this effect is most pronounced at the C2 position.[2] This makes the C2-Br bond susceptible to attack by nucleophiles.

Causality: Common nucleophiles in a reaction mixture include:

  • Solvents (e.g., methanol leading to a 2-methoxy byproduct).

  • Reagents with amine, thiol, or alkoxide functional groups.

  • Even water can act as a nucleophile under certain (e.g., heated) conditions.

Preventative Measures:

  • Protect Other Functional Groups: If your other reagents contain potent nucleophilic sites that are not intended to react, consider protecting them before introducing the thiazole compound.

  • Control Temperature: Nucleophilic substitution reactions are often accelerated by heat. Running your reaction at the lowest possible temperature can significantly reduce the rate of this side reaction.

  • Choose a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU instead of amine-based bases like triethylamine or pyridine, which can also act as nucleophiles.

Question: I ran an NMR of my sample after leaving the vial on the bench for a few days and noticed a general decrease in purity and some unidentifiable small peaks. What could be the cause?

Answer: This could be due to photodegradation . Aromatic bromides are known to be sensitive to light, particularly UV radiation present in ambient lab light.[1]

Causality: Light energy can be absorbed by the molecule, promoting an electron to a higher energy state. This can lead to homolytic cleavage of the C-Br bond, forming a thiazolyl radical and a bromine radical. These highly reactive species can then initiate a cascade of unpredictable side reactions, leading to a complex mixture of minor impurities.

Preventative Measures:

  • Always Use Amber Vials: Store the compound, both as a solid and in solution, in amber glass vials to filter out UV light.

  • Protect Reactions from Light: If a reaction is expected to run for an extended period, wrap the flask in aluminum foil.

  • Avoid Prolonged Exposure: Minimize the time the compound is exposed to direct light on the benchtop during weighing and preparation.

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Dry a clean amber vial and a magnetic stir bar in an oven at 120°C for at least 2 hours and allow to cool to room temperature in a desiccator.

  • Inerting: Place the vial on a balance, then briefly flush the headspace with dry argon or nitrogen gas.

  • Weighing: Quickly weigh the desired amount of this compound into the vial and record the mass.

  • Solvent Addition: Using a syringe, add the required volume of anhydrous solvent (e.g., Dichloromethane) to the vial.

  • Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined cap. If storing, flush the headspace with inert gas one more time before final sealing. Label clearly and store at 2-8°C in the dark.

Diagram 1: Key Degradation Pathways

This diagram illustrates the two most common degradation pathways for this compound.

G Main This compound Hydrolysis Ester Hydrolysis Product (2-bromo-5-ethylthiazole-4-carboxylic acid) Main->Hydrolysis + H₂O (acid/base cat.) Substitution Nucleophilic Substitution Product (e.g., 2-Nu-5-ethylthiazole-4-carboxylate) Main->Substitution + Nucleophile (Nu⁻) - Br⁻

Caption: Primary degradation routes: Ester Hydrolysis and Nucleophilic Substitution.

Diagram 2: Recommended Handling Workflow

This workflow minimizes exposure to atmospheric moisture, oxygen, and light.

workflow start Receive Compound storage Store Immediately (2-8°C, Inert Gas, Dark) start->storage prep Prepare for Use (Under Inert Gas) storage->prep weigh Weigh Quickly into Dry, Inerted Vessel prep->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Add to Reaction (Protect from Light) dissolve->reaction end Experiment Complete reaction->end

Caption: Recommended workflow for handling the compound to ensure stability.

References

Technical Support Center: By-product Analysis in Methyl 2-bromo-5-ethylthiazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-bromo-5-ethylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during the synthesis of this critical heterocyclic building block. By understanding the causality behind these side reactions, you can optimize your experimental protocols, improve yield and purity, and ensure the integrity of your downstream applications.

Diagram of the Core Synthetic Pathway

The synthesis of this compound typically follows a multi-step sequence. The diagram below outlines the generally accepted route, which forms the basis for our troubleshooting discussion.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-Type Bromination A Methyl 3-oxopentanoate B Methyl 2-bromo-3-oxopentanoate A->B Bromination (e.g., NBS) C Methyl 2-amino-5-ethylthiazole-4-carboxylate B->C Cyclization (Thiourea) D Thiazole Diazonium Salt C->D Diazotization (e.g., NaNO2, HBr) E This compound (Target Product) D->E Sandmeyer Reaction (e.g., CuBr)

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Presence of Unbrominated and Dibrominated Intermediates

Q: My crude product analysis (HPLC/GC-MS) after the Hantzsch cyclization shows the presence of the desired 2-aminothiazole product, but also significant amounts of Methyl 5-ethyl-4-methylthiazole-2-carboxylate and a species with a mass corresponding to a dibrominated product. What is happening?

A: This issue points to improper control during the initial bromination of the β-ketoester (Methyl 3-oxopentanoate).

  • Causality: The methylene group alpha to the two carbonyl groups in your starting material is highly activated.[1]

    • Under-bromination: Insufficient brominating agent (e.g., N-Bromosuccinimide - NBS) or reaction time will leave unreacted starting material, which upon cyclization, yields the undesired Methyl 5-ethylthiazole-4-carboxylate.

    • Over-bromination: The mono-brominated intermediate is also susceptible to a second bromination, leading to Methyl 2,2-dibromo-3-oxopentanoate. This dibrominated species can undergo complex side reactions or may not cyclize efficiently, leading to impurities. The reaction is known to be autocatalytic in the presence of H+ and can be catalyzed by other species.[2]

  • Troubleshooting & Protocol Validation:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS to ensure full conversion of the starting ketoester.[3]

    • Temperature Control: Perform the bromination at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of the dibrominated by-product.

    • In-Process Monitoring (IPC): Monitor the reaction by TLC or rapid HPLC analysis to confirm the disappearance of the starting material before proceeding to the cyclization step.

    • Purification: If these by-products form, they are often carried into the next step. Purification of the intermediate Methyl 2-bromo-3-oxopentanoate by careful distillation under reduced pressure may be necessary, although "one-pot" procedures are common to avoid this.[4]

By-product IDCommon NameLikely CausePrevention Strategy
BP-1 Unbrominated ThiazoleIncomplete bromination of starting ketoesterUse slight excess of NBS; monitor reaction completion.
BP-2 Dibrominated SpeciesExcess brominating agent; poor temperature controlPrecise stoichiometry; low-temperature reaction.
Issue 2: Residual 2-Aminothiazole in the Final Product

Q: My final product, this compound, is contaminated with the starting material from the Sandmeyer step (Methyl 2-amino-5-ethylthiazole-4-carboxylate). How can I improve this conversion?

A: The presence of the 2-amino precursor indicates an incomplete or failed Sandmeyer reaction, which can be traced back to the diazotization step.

  • Causality: The conversion of the aromatic amine to a diazonium salt is a critical and sensitive step.

    • Incomplete Diazotization: This is the most common cause. It can result from insufficient nitrous acid (formed from NaNO₂ and a strong acid like HBr), or the reaction temperature being too high, causing the nitrous acid to decompose.[5]

    • Poor Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[5] If the temperature rises above the recommended 0-5 °C range, the salt will prematurely decompose, often leading to other by-products and leaving the starting amine unreacted.

  • Troubleshooting & Protocol Validation:

    • Temperature is Critical: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite and for a short period afterward to ensure the diazonium salt remains stable.[5]

    • Verify Diazotization Completion: A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color, indicating the presence of excess nitrous acid and thus, the complete consumption of the primary amine.[5]

    • Slow Addition: Add the aqueous solution of sodium nitrite slowly and sub-surface to the acidic solution of the amine to ensure localized overheating does not occur.

    • Fresh Reagents: Use a freshly prepared solution of sodium nitrite.

Troubleshooting_Diazotization Start High 2-Aminothiazole Impurity Detected CheckTemp Is reaction temperature strictly 0-5 °C? Start->CheckTemp CheckReagent Is NaNO2 solution fresh? Was addition slow? CheckTemp->CheckReagent Yes Solution1 Implement rigorous cooling. Use an ice-salt bath. CheckTemp->Solution1 No CheckCompletion Was starch-iodide test positive? CheckReagent->CheckCompletion Yes Solution2 Prepare fresh NaNO2 solution. Ensure slow, sub-surface addition. CheckReagent->Solution2 No Solution3 Add NaNO2 portion-wise until a persistent positive test is achieved. CheckCompletion->Solution3 No End Impurity Minimized CheckCompletion->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for incomplete diazotization.

Issue 3: Formation of 2-Hydroxythiazole By-product

Q: I am observing a significant by-product with a mass 80 units lower than my target compound (loss of Br, gain of OH). I suspect it's the Methyl 5-ethyl-2-hydroxythiazole-4-carboxylate. What causes this?

A: This is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.

  • Causality: The aryl diazonium salt is a potent electrophile. While the intended reaction is with the bromide from the CuBr catalyst, it can also be attacked by water, which is present as the solvent. This nucleophilic attack, followed by the loss of N₂, results in the formation of a phenolic-type compound—in this case, the 2-hydroxythiazole derivative.[6] This side reaction is often promoted by:

    • Elevated Temperatures: Higher temperatures increase the rate of diazonium salt decomposition and reaction with water.

    • Low Halide Concentration: If the concentration of the bromide ion (from HBr and CuBr) is not sufficiently high around the diazonium salt, water can compete more effectively as a nucleophile.

  • Troubleshooting & Protocol Validation:

    • Maintain Low Temperature: As with preventing decomposition, keeping the reaction at 0-5 °C is crucial to disfavor the hydroxylation side reaction.

    • Ensure High Halide Concentration: The diazotization should be performed in a concentrated hydrobromic acid solution. The subsequent addition to the copper(I) bromide solution ensures a high local concentration of the desired nucleophile.[7]

    • Catalyst Quality: Ensure the Cu(I)Br is active. Oxidized Cu(II) is not an effective catalyst for the traditional Sandmeyer reaction.[5] Using freshly prepared or properly stored CuBr is recommended.

Issue 4: Decarboxylation of the Final Product or Intermediates

Q: During purification or under certain reaction conditions, I'm seeing a by-product that corresponds to the loss of the methoxycarbonyl group (CO₂Me). Is this expected?

A: Yes, decarboxylation can be a significant issue, particularly with heterocyclic carboxylic acids and their esters under harsh conditions.

  • Causality: The C-4 carboxylate group on the thiazole ring can be labile, especially when protonated.

    • Acid-Catalyzed Hydrolysis and Decarboxylation: Strong acidic conditions, particularly at elevated temperatures (e.g., during a harsh workup or distillation), can first hydrolyze the methyl ester to the corresponding carboxylic acid. This thiazole-4-carboxylic acid can then undergo decarboxylation to yield 2-bromo-5-ethylthiazole.[8]

    • Thermal Instability: While less common for the ester, the corresponding carboxylic acid is known to be thermally unstable and can decarboxylate upon heating.[9]

  • Troubleshooting & Protocol Validation:

    • Avoid High Temperatures: When concentrating the product, use a rotary evaporator at moderate temperatures. If distillation is required for purification, perform it under high vacuum to keep the pot temperature as low as possible.

    • Neutralize Carefully: During aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and extract the product.

    • Chromatographic Purification: Flash column chromatography is often the preferred method for purifying the final product as it avoids high temperatures.

Experimental Protocols: By-product Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the starting materials, intermediates, final product, and key by-products.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order (Approximate): 2-Hydroxythiazole -> 2-Aminothiazole -> Unbrominated Thiazole -> Target Product -> Dibrominated Species.

References

Technical Support Center: Strategies for Preventing Debromination of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-bromo-5-ethylthiazole-4-carboxylate and encountering challenges with premature debromination. This undesired side reaction can significantly lower the yield of your target molecule and complicate purification. Here, we provide in-depth troubleshooting advice, preventative protocols, and the chemical reasoning behind our recommendations to ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with my this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the 2-position of your thiazole ring is replaced by a hydrogen atom, leading to the formation of Methyl 5-ethylthiazole-4-carboxylate. This process consumes your starting material and introduces a significant impurity that can be difficult to separate from your desired product. The C(2)-Br bond on the thiazole ring is susceptible to cleavage under various conditions, particularly in metal-catalyzed cross-coupling reactions or when exposed to strong bases.[1][2]

Q2: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the most likely causes?

A2: Several experimental parameters are primary contributors to debromination in palladium-catalyzed reactions.[1][2] These include:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed to favor the debromination pathway.[1]

  • Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or strong hydroxides (NaOH, KOH), can promote the formation of palladium-hydride species, which are often the active culprits in reductive dehalogenation.[1][2]

  • Presence of Hydride Donors: Trace amounts of water, alcohols, or even certain solvents can act as hydride sources, leading to the reductive cleavage of the C-Br bond.[1][3]

  • Catalyst and Ligand System: While bulky, electron-rich phosphine ligands are excellent for accelerating cross-coupling, they can also, if not properly optimized, enhance the rate of side reactions like debromination.[4]

  • Prolonged Reaction Times: Extended heating after the consumption of the limiting reagent can lead to the gradual accumulation of the debrominated byproduct.[1]

Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?

A3: You can effectively identify and quantify the formation of Methyl 5-ethylthiazole-4-carboxylate using standard analytical techniques. A combination of methods will provide the most accurate picture:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the formation of a new, typically less polar, spot corresponding to the debrominated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the product from the byproduct and confirming the mass of the debrominated species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another excellent technique for separation and identification, particularly for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The disappearance of the characteristic signal for the aromatic proton adjacent to the bromine and the appearance of a new signal in the aromatic region, coupled with integration, can be used for quantification.

Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

If you are observing more than 5% debromination, follow this systematic troubleshooting workflow. It is recommended to address these variables sequentially to isolate the root cause.

G cluster_0 Troubleshooting Workflow for Debromination cluster_solutions Start Debromination Observed (>5%) Base Step 1: Change the Base Is the base strong (e.g., NaOtBu, NaOH)? Start->Base Temp Step 2: Lower the Temperature Is the reaction run at high temp (>80 °C)? Base->Temp Yes Sol_Base Switch to milder base: K₂CO₃, Cs₂CO₃, K₃PO₄ Base->Sol_Base No Ligand Step 3: Screen Ligands Is debromination still significant? Temp->Ligand Yes Sol_Temp Decrease temp in 10-20 °C increments. Monitor reaction progress. Temp->Sol_Temp No Solvent Step 4: Change the Solvent Are you using dioxane or DMF? Ligand->Solvent Yes Sol_Ligand Try ligands known to suppress hydrodehalogenation (e.g., bulky biarylphosphines). Ligand->Sol_Ligand No End Debromination Minimized Solvent->End Yes Solvent->End No Sol_Base->Temp Sol_Temp->Ligand Sol_Ligand->Solvent Sol_Solvent Switch to a less coordinating solvent like Toluene.

Caption: A step-by-step workflow for troubleshooting debromination.

Issue 1: High Debromination with Strong Bases
  • Causality: Strong bases, especially alkoxides, can react with trace protic impurities or the solvent to generate hydride species. In palladium catalysis, this can lead to the formation of a palladium-hydride complex, which is a potent reducing agent for aryl halides.[1][2]

  • Solution: Switch to a milder inorganic base. Carbonate and phosphate bases are often effective at promoting the desired coupling while minimizing the formation of hydride species.

Base TypeExamplesTendency for DebrominationRecommended Use
Strong Organic NaOtBu, KHMDSHighAvoid if debromination is observed.
Strong Inorganic NaOH, KOHModerate to HighUse with caution; ensure anhydrous conditions.
Mild Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄LowRecommended First Choice. [1][2]
Issue 2: Debromination at Elevated Temperatures
  • Causality: The undesired debromination pathway often has a different activation energy than the desired cross-coupling reaction. High temperatures can accelerate both reactions, but may disproportionately favor the side reaction.

  • Solution: Lower the reaction temperature. Conduct a series of small-scale experiments at incrementally lower temperatures (e.g., 100 °C, 80 °C, 60 °C) to find an optimal balance where the rate of the desired reaction is acceptable and byproduct formation is minimized. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.[1]

Issue 3: Influence of Catalyst and Ligand Choice
  • Causality: The ligand's steric and electronic properties dictate the behavior of the palladium center. While bulky, electron-rich ligands (e.g., certain biarylphosphines or N-heterocyclic carbenes) are designed to promote fast oxidative addition and reductive elimination, they can also influence the stability of palladium-hydride intermediates.[4][5]

  • Solution: If base and temperature optimization are insufficient, screen a panel of ligands. Sometimes, a slightly less electron-rich or sterically different ligand can strike the right balance. For Suzuki-Miyaura reactions, ligands like SPhos or XPhos are often good starting points.[6]

Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling an arylboronic acid with this compound while actively suppressing debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

G cluster_protocol Optimized Suzuki-Miyaura Protocol A 1. Setup Add solids (thiazole, boronic acid, K₃PO₄, catalyst, ligand) to a dry Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3 cycles). A->B C 3. Solvent Addition Add anhydrous, degassed solvent via syringe. B->C D 4. Reaction Heat mixture to 80 °C with vigorous stirring. C->D E 5. Monitoring Monitor progress by TLC/LC-MS (e.g., every 60 mins). D->E F 6. Work-up Cool to RT, quench with water, extract with Ethyl Acetate. E->F G 7. Purification Dry, concentrate, and purify by column chromatography. F->G

Caption: A step-by-step workflow for a Suzuki-Miyaura coupling designed to minimize debromination.

Detailed Procedure:

  • Preparation: To a flame- or oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the ligand.

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (start at 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which could lead to byproduct formation.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench by adding water.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

By implementing these systematic troubleshooting steps and starting with an optimized protocol, researchers can significantly mitigate the issue of debromination, leading to higher yields and cleaner reaction profiles.

References

Validation & Comparative

The Uncharted Potential: A Comparative Guide to the Biological Activity of Methyl 2-bromo-5-ethylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide delves into the untapped potential of a specific, yet underexplored, thiazole derivative: Methyl 2-bromo-5-ethylthiazole-4-carboxylate .

While direct experimental data on the biological activities of its derivatives are not yet prevalent in published literature, a comprehensive analysis of structurally related compounds allows us to construct a predictive framework. This guide will, therefore, serve as a comparative tool, leveraging established structure-activity relationships (SAR) to forecast the most promising avenues for derivatization and biological screening. We will explore the probable anticancer and antimicrobial activities, provide detailed experimental protocols for their evaluation, and elucidate the likely mechanisms of action.

The Core Scaffold: A Platform for Diverse Functionality

This compound presents a versatile starting point for chemical modification. The bromine atom at the 2-position is an excellent leaving group, amenable to a variety of substitution reactions. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering further points for diversification. The ethyl group at the 5-position provides a lipophilic anchor, which can influence membrane permeability and interaction with biological targets.

The general structure for derivatization is as follows:

Caption: Core scaffold of this compound and key positions for derivatization.

Predicted Biological Activities: An Evidence-Based Extrapolation

Based on extensive research into analogous thiazole-containing compounds, we can predict two primary areas of significant biological activity for derivatives of our core scaffold: anticancer and antimicrobial.

Anticancer Potential: Targeting the Machinery of Malignancy

Thiazole derivatives have demonstrated a remarkable range of anticancer activities, acting through diverse mechanisms such as the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[3][4][5] For derivatives of this compound, the most promising anticancer activity is likely to be achieved by replacing the 2-bromo substituent with various amino and aryl groups.

Structure-Activity Relationship (SAR) Insights:

  • 2-Amino Substitution: The conversion of the 2-bromo group to a 2-amino group is a critical step. 2-aminothiazole derivatives have shown potent cytotoxicity against a wide array of cancer cell lines.[1][6][7] Further substitution on this amino group can significantly enhance activity.

  • Aromatic and Heterocyclic Moieties at the 2-Position: The introduction of substituted phenyl rings or other heterocyclic systems at the 2-position (via the amino linker) has been shown to be crucial for potent anticancer effects.[8][9]

  • Lipophilicity at the 5-Position: The presence of an alkyl group, such as the ethyl group in our core scaffold, at the 5-position can contribute to increased lipophilicity, potentially enhancing cell membrane permeability and cytotoxic activity.[6] Studies on related thiazoles have shown that increasing the alkyl chain length at this position can lead to more potent inhibition of cancer cell migration.[10][11]

Comparative Performance of Related Thiazole Derivatives:

Derivative ClassSubstitution PatternReported Anticancer Activity (IC50)Reference
2-Aminothiazole-4-carboxylates2-(substituted amino)-4-carboxylateGI50 = 0.08 µM (Leukemia RPMI-8226)[6]
2-Aminothiazoles2-amino-4,5-dialkyl/arylIC50 = 4.03 µM (Glioma SHG-44)[7]
Thiazolyl-thioureas2-(thioureido)-4-carboxylateIC50 = 0.8 µM (Breast HS 578T)[1][9]
Thiazole AnalogsVaried substitutionsIC50 = 4.89 µM (Lung H1299)[6]

Predicted Mechanism of Action: Disruption of Cellular Proliferation

A plausible mechanism of action for anticancer thiazole derivatives involves the inhibition of key cellular processes required for tumor growth. This can include the disruption of microtubule dynamics, similar to established tubulin-targeting agents, or the inhibition of protein kinases that are crucial for cancer cell signaling.

G Thiazole Thiazole Derivative Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Kinase Protein Kinase (e.g., EGFR, Src) Thiazole->Kinase Inhibits Microtubules Microtubule Instability Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Signaling Inhibition of Proliferation Signaling Kinase->Signaling CellCycle Cell Cycle Arrest Signaling->CellCycle CellCycle->Apoptosis

Caption: Predicted anticancer mechanisms of action for thiazole derivatives.

Antimicrobial Efficacy: A New Front Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole derivatives have emerged as a promising scaffold for novel antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the 2-Position: The nature of the substituent at the 2-position is a key determinant of antimicrobial activity. The introduction of heterocyclic rings or substituted phenyl groups can lead to potent antibacterial and antifungal compounds.[15]

  • The Role of the Thiazole Core: The thiazole ring itself, with its sulfur and nitrogen atoms, is thought to play a direct role in the antimicrobial mechanism, possibly through interactions with essential bacterial enzymes or by disrupting the cell membrane.[13]

  • Influence of the 4-Carboxylate Group: The carboxylate moiety at the 4-position can be derivatized into amides and hydrazones, which has been shown to be a successful strategy for enhancing antimicrobial potency.

Comparative Performance of Related Antimicrobial Thiazole Derivatives:

Derivative ClassTarget OrganismReported Antimicrobial Activity (MIC)Reference
Heteroaryl(aryl) ThiazolesS. aureus0.23–0.70 mg/mL[15]
Quinoline-ThiazolesS. aureus7.81 µg/mL[16]
Coumarin-ThiazolesE. cloacaeActivity equal to Ciprofloxacin[14]
Thiazole-PyrazolinesB. pumilis7.69 µmol/mL[14]

Predicted Mechanism of Action: Multi-Target Inhibition

The antimicrobial action of thiazole derivatives is likely multifaceted. They may act by inhibiting essential bacterial enzymes, such as DNA gyrase or enzymes involved in fatty acid synthesis.[12] Additionally, their amphiphilic nature may allow them to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13]

G Thiazole Thiazole Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase, FabH) Thiazole->Enzyme Inhibits Membrane Bacterial Cell Membrane Thiazole->Membrane Interacts with Replication Inhibition of DNA Replication/Synthesis Enzyme->Replication Death Bacterial Cell Death Replication->Death Disruption Membrane Disruption Membrane->Disruption Disruption->Death G A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Thiazole Derivatives (serial dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H G A 1. Prepare Serial Dilutions of Thiazole Derivatives in 96-well plate B 2. Prepare Standardized Bacterial Inoculum A->B C 3. Inoculate Wells B->C D 4. Incubate for 18-24 hours C->D E 5. Visually Inspect for Growth D->E F 6. Determine MIC E->F

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-bromo-5-ethylthiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Methyl 2-bromo-5-ethylthiazole-4-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structural modifications and their impact on biological activity, supported by established experimental protocols and data interpretation. We will explore the rationale behind molecular design, methodologies for synthesis and evaluation, and the mechanistic implications for therapeutic development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile scaffold for targeting a wide range of biological entities.[2][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][5][6][7] The subject of this guide, this compound, serves as a key intermediate for generating diverse libraries of bioactive compounds. The bromine at the 2-position is a versatile handle for cross-coupling reactions, while the ester at the 4-position and the ethyl group at the 5-position offer sites for further modification to modulate potency, selectivity, and pharmacokinetic properties.

Core Structure and Rationale for Analog Design

The design of analogs based on the this compound scaffold is predicated on systematically probing the chemical space around the thiazole core to optimize interactions with a biological target. The core structure presents three primary points for diversification:

  • Position 2 (C2): The bromo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[8] This position is often critical for establishing key interactions with the target protein, such as pi-stacking or hydrogen bonding.

  • Position 4 (C4): The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can participate in ionic interactions or hydrogen bonds.[4] Alternatively, it can be converted to various amides, esters, or other functional groups to fine-tune solubility, cell permeability, and target engagement.

  • Position 5 (C5): The ethyl group provides a lipophilic anchor. Modifications at this position, such as altering the chain length or introducing cyclic structures, can modulate the compound's lipophilicity and van der Waals interactions within the binding pocket.

The logical workflow for SAR exploration is visualized in the diagram below.

SAR_Workflow cluster_0 Core Scaffold Modification Strategy cluster_1 Screening Cascade Core This compound C2 Position C2 Modification (Cross-Coupling Reactions) Core->C2 Introduce diverse substituents C4 Position C4 Modification (Ester Hydrolysis/Amidation) Core->C4 Modulate polarity and H-bonding C5 Position C5 Modification (Alkyl Chain Variation) Core->C5 Tune lipophilicity and steric fit HTS Primary Screening (e.g., Kinase Inhibition Assay) C2->HTS Synthesized Analogs C4->HTS C5->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Antiproliferative MTT Assay) Selectivity->Cell_Assay SAR_Analysis SAR Analysis & Iterative Design Cell_Assay->SAR_Analysis SAR_Analysis->C2 Refine C2 substituents SAR_Analysis->C4 Optimize C4 group

Caption: Workflow for SAR studies of this compound analogs.

Comparative Analysis of Analog Performance

While a comprehensive SAR study on a single target for this specific scaffold is not publicly available, we can synthesize data from related 2-aminothiazole and 4-carboxylate thiazole analogs to establish likely trends.[9] The following table presents a hypothetical comparison based on established principles from the literature, focusing on anticancer activity (e.g., inhibition of a specific kinase).

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentKinase IC50 (µM)Cell Viability (µM)Notes
Parent -Br-COOCH3-CH2CH3>100>100Starting intermediate, inactive.
Analog 1a Phenyl-COOCH3-CH2CH325.345.1Introduction of an aryl group at C2 confers moderate activity.
Analog 1b 4-Methoxyphenyl-COOCH3-CH2CH310.822.5Electron-donating group on the phenyl ring improves potency.
Analog 1c 4-Chlorophenyl-COOCH3-CH2CH35.211.7Electron-withdrawing group further enhances activity, suggesting a key interaction.
Analog 2a 4-Chlorophenyl-COOH-CH2CH32.15.4Hydrolysis to carboxylic acid significantly boosts potency, likely through a new H-bond.
Analog 2b 4-Chlorophenyl-CONHCH3-CH2CH38.918.2Methyl amide is less active than the carboxylic acid but better than the ester.
Analog 3a 4-Chlorophenyl-COOH-CH34.59.8Shortening the C5 alkyl chain slightly reduces activity.
Analog 3b 4-Chlorophenyl-COOH-Propyl1.84.9Increasing lipophilicity at C5 with a propyl group is favorable.

Interpretation of SAR Trends:

  • C2 Position: The presence of an aromatic ring at the C2 position is crucial for activity. Substituents on this ring play a significant role, with electron-withdrawing groups like chlorine enhancing potency. This suggests that the C2-aryl group may fit into a hydrophobic pocket where electrostatic interactions are important.

  • C4 Position: Conversion of the methyl ester to a carboxylic acid dramatically increases activity.[4] This is a common observation in drug design, often indicating that the carboxylate group forms a key hydrogen bond or salt bridge with a basic residue (e.g., Lysine, Arginine) in the target's active site.

  • C5 Position: Modulating the length of the alkyl group at C5 fine-tunes the compound's lipophilicity and fit within the binding site. The data suggest a preference for slightly larger alkyl groups, which may enhance van der Waals contacts.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and biological evaluation of these analogs are provided below.

General Synthetic Pathway

The general scheme for the synthesis of the target analogs involves a Hantzsch thiazole synthesis followed by functional group manipulations and cross-coupling reactions.

Synthesis_Pathway cluster_0 Synthesis of Core Intermediate cluster_1 Diversification at C2 cluster_2 Modification at C4 Start Ethyl 3-oxopentanoate + Thioamide Cyclization Hantzsch Thiazole Synthesis Start->Cyclization Intermediate Ethyl 2-amino-5-ethylthiazole-4-carboxylate Cyclization->Intermediate Diazotization Sandmeyer Reaction (NaNO2, HBr/CuBr) Intermediate->Diazotization Bromo_Core This compound Diazotization->Bromo_Core Coupling Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Bromo_Core->Coupling C2_Analog C2-Aryl Analog Coupling->C2_Analog Hydrolysis Ester Hydrolysis (LiOH) C2_Analog->Hydrolysis C4_Acid C4-Carboxylic Acid Analog Hydrolysis->C4_Acid

Caption: General synthetic route for the preparation of target analogs.

Step-by-Step Protocol for Synthesis of Analog 2a (4-Chlorophenyl-COOH):

  • Synthesis of Ethyl 2-amino-5-ethylthiazole-4-carboxylate:

    • To a solution of ethyl 3-oxopentanoate (1 equiv.) in ethanol, add N-bromosuccinimide (1.1 equiv.) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Add thiourea (1 equiv.) and reflux the mixture for 4 hours.

    • Cool the reaction, pour it into ice water, and neutralize with aqueous ammonia.

    • Filter the resulting precipitate, wash with water, and dry to yield the aminothiazole intermediate.

  • Synthesis of Ethyl 2-bromo-5-ethylthiazole-4-carboxylate:

    • Suspend the aminothiazole intermediate (1 equiv.) in an aqueous solution of HBr (48%).

    • Cool the suspension to 0°C and add a solution of sodium nitrite (1.2 equiv.) in water dropwise, maintaining the temperature below 5°C.

    • Stir for 30 minutes, then add copper(I) bromide (0.2 equiv.).

    • Warm the reaction to 60°C and stir for 1 hour.

    • Cool, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify by column chromatography.[10]

  • Suzuki Coupling to Introduce the 4-Chlorophenyl Group:

    • To a degassed solution of the bromo-thiazole (1 equiv.) and 4-chlorophenylboronic acid (1.2 equiv.) in a 3:1 mixture of dioxane and water, add K2CO3 (3 equiv.) and Pd(PPh3)4 (0.05 equiv.).

    • Heat the mixture at 90°C under a nitrogen atmosphere for 12 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the C2-aryl ester.

  • Ester Hydrolysis to Yield the Carboxylic Acid (Analog 2a):

    • Dissolve the C2-aryl ester (1 equiv.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 3 equiv.) and stir at room temperature for 6 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture with 1N HCl to pH 2-3.

    • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate to yield the final carboxylic acid product.

Biological Evaluation Protocol: Kinase Inhibition Assay

This protocol describes a representative in vitro assay to determine the IC50 value of the synthesized analogs against a target protein kinase.

  • Materials: Target kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, typically starting from 100 µM.

    • In a 384-well plate, add 2.5 µL of the kinase solution in assay buffer.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at its Km concentration).

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Protocol: MTT Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, providing a measure of antiproliferative activity.[9]

  • Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship for analogs of this compound is a promising area for the discovery of novel therapeutic agents. The key takeaways from this analysis are:

  • The C2 position is amenable to the introduction of diverse aryl groups via cross-coupling, with substitution patterns on the aryl ring being critical for potency.

  • The C4-carboxylate offers a crucial interaction point, and its conversion to a carboxylic acid is a highly effective strategy for enhancing biological activity.

  • The C5-ethyl group provides a handle for modulating lipophilicity and steric interactions.

Future work should focus on expanding the diversity of substituents at the C2 position, exploring a wider range of bioisosteric replacements for the C4-carboxylic acid, and investigating the impact of these modifications on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols and SAR insights provided in this guide offer a robust framework for the rational design and development of the next generation of thiazole-based therapeutics.

References

The Versatile Scaffold: A Comparative Guide to the In Vitro and In Vivo Activities of Compounds Derived from Methyl 2-bromo-5-alkylthiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a cornerstone in the design of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide focuses on the synthetic versatility and biological potential of compounds derived from Methyl 2-bromo-5-alkylthiazole-4-carboxylates, with a particular emphasis on the closely related and well-documented Methyl 2-bromo-4-methylthiazole-5-carboxylate as a representative starting material. The substitution of the methyl group with an ethyl group at the 5-position is a common synthetic modification that is anticipated to modulate the lipophilicity and steric profile of the resulting derivatives, potentially influencing their pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive comparison of the in vitro and in vivo performance of various classes of compounds synthesized from this versatile precursor. We will delve into the experimental data that underscores their potential as anticancer and antimicrobial agents, offering researchers, scientists, and drug development professionals a detailed reference for this promising class of molecules.

The Central Role of Methyl 2-bromo-5-alkylthiazole-4-carboxylate

The reactivity of Methyl 2-bromo-5-alkylthiazole-4-carboxylate is primarily dictated by the presence of a bromine atom at the 2-position of the thiazole ring. This halogen serves as an excellent leaving group, making the compound an ideal substrate for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents at this position, enabling the creation of diverse chemical libraries for biological screening. Furthermore, the carboxylate ester group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing additional points for structural diversification.

I. Anticancer Activity of Thiazole Derivatives

The thiazole nucleus is a common feature in a number of potent anticancer agents.[2] The ability to readily synthesize a multitude of derivatives from a common starting material like Methyl 2-bromo-5-alkylthiazole-4-carboxylate makes it an attractive platform for the discovery of new oncology drug candidates.

In Vitro Cytotoxicity Studies

A common initial step in the evaluation of potential anticancer compounds is the assessment of their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro anti-breast cancer activity against the MDA-MB-231 human breast adenocarcinoma cell line.[3] The results, summarized in the table below, highlight the potential of these compounds as inhibitors of mucin oncoproteins, which are key targets in breast cancer therapy.[3]

Table 1: In Vitro Anticancer Activity of 4-Methylthiazole-5-Carboxylic Acid Derivatives against MDA-MB-231 Cells [3]

CompoundStructureIC50 (µM)
1 4-methylthiazole-5-carboxylic acid25.0
3b N-(4-chlorophenyl)-4-methylthiazole-5-carboxamide30.5
3d N-(4-methoxyphenyl)-4-methylthiazole-5-carboxamide20.1
3e N-(4-nitrophenyl)-4-methylthiazole-5-carboxamide28.7
3f N-(p-tolyl)-4-methylthiazole-5-carboxamide40.2
3i 4-methyl-N-(naphthalen-1-yl)thiazole-5-carboxamide35.8

Data extracted from in vitro studies on MDA-MB-231 breast adenocarcinoma cell lines.[3]

The data indicates that derivatization of the carboxylic acid to various amides can modulate the anticancer activity, with the 4-methoxyphenyl amide derivative (3d ) showing the most potent activity in this series.[3]

In Vivo Antitumor Efficacy

Promising candidates from in vitro studies are often advanced to in vivo models to assess their antitumor efficacy in a more complex biological system. A study on thiazole derivatives containing a coumarin moiety investigated their in vivo antitumor and antioxidant activities against Ehrlich ascites carcinoma (EAC) in mice.[4] The study found that the synthesized compounds significantly reduced the volume and number of ascites cells and increased the lifespan of the tumor-bearing mice.[4] Furthermore, these compounds exhibited antioxidant properties by decreasing malondialdehyde levels and increasing catalase and glutathione (GSH) levels, suggesting a multi-faceted mechanism of action.[4]

II. Antimicrobial Activity of Thiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area.[2][5]

In Vitro Antibacterial and Antifungal Screening

The antimicrobial activity of newly synthesized compounds is typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

A study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed that nineteen of the thirty synthesized compounds displayed significant antibacterial potential, particularly against Gram-positive bacteria.[6][7] One of the most active compounds was comparable to the standard antibiotics ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis.[6][7]

Another study focused on the synthesis of di-, tri-, and tetrathiazole moieties from a 2-bromo-thiazole precursor.[5] The results showed that derivatives with di- and trithiazole rings displayed high antimicrobial activity, in some cases exceeding that of the standard antibiotic used.[5]

Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound ClassTarget OrganismsActivity Range (MIC in µg/mL)Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesGram-positive bacteria (S. aureus, B. subtilis)Comparable to ampicillin and gentamicin[6][7]
Di- and Tri-thiazole derivativesStaphylococcus epidermidisExceeded activity of amphotericin B[2]

This table provides a summary of the antimicrobial potential of different classes of thiazole derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Synthetic and Biological Pathways

Synthetic Pathway from Methyl 2-bromo-5-alkylthiazole-4-carboxylate

Synthetic_Pathway cluster_coupling Cross-Coupling Reactions cluster_modification Carboxylate Modification start Methyl 2-bromo-5-alkylthiazole-4-carboxylate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Versatile C-C bond formation buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) start->buchwald C-N bond formation hydrolysis Hydrolysis (NaOH, H2O) start->hydrolysis Ester to acid conversion amidation Amidation (R-NH2, coupling agent) start->amidation Direct amidation product1 2-Aryl/Alkyl-5-alkylthiazole -4-carboxylate suzuki->product1 product2 2-Amino-5-alkylthiazole -4-carboxylate buchwald->product2 product3 2-Bromo-5-alkylthiazole -4-carboxylic acid hydrolysis->product3 product4 2-Bromo-5-alkylthiazole -4-carboxamide amidation->product4

Caption: Synthetic derivatization of the thiazole scaffold.

General Workflow for In Vitro to In Vivo Drug Discovery

Drug_Discovery_Workflow synthesis Compound Synthesis (from Thiazole Precursor) invitro In Vitro Screening (Cytotoxicity, Antimicrobial Assays) synthesis->invitro hit_id Hit Identification (Potent & Selective Compounds) invitro->hit_id Data Analysis lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Studies (Animal Models of Disease) lead_opt->invivo preclinical Preclinical Development invivo->preclinical Efficacy & Safety

Caption: A typical drug discovery workflow.

Potential Signaling Pathway Inhibition by Thiazole Derivatives

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiazole Thiazole Derivative thiazole->receptor Inhibition

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiazole Moieties and the Imperative of Analytical Rigor

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a bioisostere for various functional groups, enhancing binding affinity to biological targets and modulating pharmacokinetic properties. From the anti-infective properties of Nitazoxanide to the antiretroviral activity of Ritonavir and the anti-Parkinsonian effects of Pramipexole, thiazole-containing compounds are integral to modern pharmacotherapy.

However, the journey from a promising thiazole-containing molecule to a safe and effective drug is paved with rigorous analytical scrutiny. The validation of analytical methods is not merely a regulatory checkbox; it is the very foundation of reliable data generation, ensuring product quality, consistency, and patient safety. This guide provides an in-depth comparison of the primary analytical techniques for thiazole-containing compounds, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing and validating robust analytical methods.

Choosing the Right Tool: A Comparative Analysis of HPLC and GC

The two most powerful and prevalent chromatographic techniques for the analysis of thiazole-containing compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is fundamentally dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Analysis

HPLC is the undisputed workhorse for the analysis of the vast majority of thiazole-containing pharmaceuticals. Its operation at or near ambient temperatures makes it ideal for non-volatile and thermally labile compounds, which encompasses a large number of active pharmaceutical ingredients (APIs).[2][3]

Gas Chromatography (GC): The Specialist for Volatile Compounds

GC is the preferred technique for volatile and semi-volatile thiazole derivatives, often encountered in flavor and fragrance analysis, as well as for the detection of residual solvents in pharmaceutical manufacturing.[4][5][6] Its high resolving power and sensitivity for volatile analytes are unparalleled. However, the requirement for high temperatures in the injector and column makes it unsuitable for compounds that degrade upon heating.[2][7]

Performance Comparison: HPLC vs. GC for Thiazole Analysis
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Causality and Field Insights
Applicability Non-volatile, thermally labile, and high molecular weight thiazole compounds (e.g., APIs, drug products).Volatile and thermally stable thiazole compounds (e.g., flavor compounds, residual solvents, certain impurities).The fundamental difference lies in the mobile phase (liquid for HPLC, gas for GC) and operating temperature. HPLC's gentle conditions preserve the integrity of most pharmaceutical thiazoles.[2][3]
Typical Detector UV-Vis/Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis/PDA is robust and widely applicable for chromophoric thiazoles. MS provides structural information. FID is highly sensitive to hydrocarbons but destructive. GC-MS is the gold standard for identifying unknown volatile compounds.[3][8]
Speed Run times typically range from 10 to 60 minutes.Faster for volatile compounds, with run times often in minutes.The gaseous mobile phase in GC allows for faster analyte migration and separation.[2]
Cost Generally higher initial investment and operational costs due to solvent consumption and pump maintenance.[5]Lower initial and operational costs, primarily using carrier gases.[2][5]The high-pressure pumps and consumption of expensive, high-purity solvents contribute to the higher cost of HPLC.
Sample Preparation Simpler for solid and liquid samples, often involving dissolution and filtration.May require derivatization to increase volatility and thermal stability for certain compounds. Headspace analysis is common for volatiles in complex matrices.The need for analytes to be in the gaseous state for GC can necessitate additional sample preparation steps.

The Blueprint for Reliability: A Deep Dive into Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[1][2]

The Workflow of Analytical Method Validation

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation & Implementation Dev Method Development (Selectivity & Initial Parameters) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery Studies) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report (Summarize Data & Conclusions) Robustness->Report Implementation Method Implementation (Routine Use & Monitoring) Report->Implementation

Caption: Workflow for Analytical Method Validation.

Key Validation Parameters Explained
  • Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] Forced degradation studies are a cornerstone of demonstrating specificity for stability-indicating methods.[6]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: This expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.[1]

  • Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

A Case Study: Validating a Stability-Indicating HPLC-UV Method for a Thiazole-Containing Drug

To illustrate these principles in practice, here is a detailed protocol for the validation of a hypothetical stability-indicating RP-HPLC method for the assay of "Thiazole-Drug X" in a tablet formulation.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Thiazole-Drug X reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Preparation (for a 50 mg tablet):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Thiazole-Drug X into a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

3. Validation Experiments:

  • Specificity (Forced Degradation):

    • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCl at 80 °C for 4 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1N NaOH at 80 °C for 2 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Rationale: These stress conditions are designed to generate potential degradation products to demonstrate that the method can separate the main drug peak from any degradants, ensuring the method is "stability-indicating."[6]

  • Linearity:

    • Prepare a series of at least five concentrations of Thiazole-Drug X from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Rationale: This establishes a proportional relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy (Recovery):

    • Perform recovery studies by spiking a placebo blend with known amounts of Thiazole-Drug X at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each level and analyze.

    • Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

    • Rationale: This demonstrates the ability of the method to provide results that are close to the true value.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The cumulative RSD for both days should be ≤ 2.0%.

    • Rationale: This demonstrates the consistency and reproducibility of the method under various conditions.

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

    • Rationale: This establishes the sensitivity of the method for detecting and quantifying low levels of the analyte.

  • Robustness:

    • Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C).

    • Analyze the system suitability parameters for each condition. The results should remain within the acceptance criteria.

    • Rationale: This demonstrates the reliability of the method when subjected to minor, expected variations in the analytical process.

Representative Validation Data Summary
Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of the analyte.The method is specific and stability-indicating.
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters met under all varied conditions.The method is robust.

Conclusion: A Commitment to Quality

The validation of analytical methods for thiazole-containing compounds is a scientifically rigorous and legally mandated process that underpins the quality and safety of pharmaceutical products. The choice between HPLC and GC is a critical first step, dictated by the inherent properties of the analyte. A thorough understanding of the principles outlined in the ICH Q2(R1) guideline, coupled with a systematic and well-documented experimental approach, is essential for developing robust and reliable analytical methods. By embracing these principles, researchers and drug development professionals can ensure the integrity of their data and contribute to the delivery of high-quality medicines to patients worldwide.

References

Benchmarking the efficacy of Methyl 2-bromo-5-ethylthiazole-4-carboxylate derived inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PARP1 in Oncology and the Promise of Thiazole-Based Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical target in oncology. This nuclear enzyme is a key player in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1] In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating cytotoxic double-strand breaks (DSBs) that the HR-deficient cells cannot repair, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2] This vulnerability has been successfully exploited by several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, which have transformed the treatment landscape for certain ovarian, breast, prostate, and pancreatic cancers.[3][4]

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[5] Its unique electronic properties and ability to form key hydrogen bonds and other interactions with biological targets make it an attractive starting point for the design of novel enzyme inhibitors.[5] Recent research has highlighted the potential of thiazole derivatives as potent anticancer agents, targeting a range of kinases and other enzymes involved in cancer progression.[6][7][8] This guide focuses on a novel class of potential PARP1 inhibitors derived from a Methyl 2-bromo-5-ethylthiazole-4-carboxylate core. We present a comprehensive framework for benchmarking the efficacy of these hypothetical, yet representative, inhibitors against established standards of care, providing researchers with the necessary protocols and rationale to conduct their own comparative studies.

For the purpose of this guide, we will consider a hypothetical series of inhibitors derived from the core scaffold:

  • M2Br-Ethyl-Thiazole-Inhibitor-A (M2Br-ETI-A)

  • M2Br-Ethyl-Thiazole-Inhibitor-B (M2Br-ETI-B)

  • M2Br-Ethyl-Thiazole-Inhibitor-C (M2Br-ETI-C)

These will be benchmarked against the well-characterized and clinically approved PARP inhibitor, Olaparib .

Comparative Efficacy Analysis: A Multi-faceted Approach

To comprehensively evaluate the efficacy of our novel thiazole-based inhibitors, a tiered approach is employed, moving from biochemical assays to cell-based models and finally to in vivo studies. This ensures a thorough understanding of the inhibitors' potency, selectivity, mechanism of action, and potential for therapeutic application.

Biochemical Potency: Direct Measurement of PARP1 Inhibition

The initial step in characterizing any novel inhibitor is to determine its direct effect on the target enzyme. An in vitro PARP1 enzymatic assay allows for the precise measurement of the half-maximal inhibitory concentration (IC50), a key indicator of an inhibitor's potency.

Table 1: Comparative PARP1 Enzymatic Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
M2Br-ETI-A [Hypothetical Data][Hypothetical Data][Calculated]
M2Br-ETI-B [Hypothetical Data][Hypothetical Data][Calculated]
M2Br-ETI-C [Hypothetical Data][Hypothetical Data][Calculated]
Olaparib 510.2

Note: Data for M2Br-ETI series are hypothetical and for illustrative purposes. Olaparib data is based on literature values.

The causality behind this experimental choice lies in its purity; by using purified recombinant PARP1, we can be certain that the observed inhibition is a direct result of the compound's interaction with the target enzyme, free from the complexities of a cellular environment. A key aspect of this initial screen is to also assess selectivity against other PARP family members, such as PARP2, to identify compounds with a potentially wider therapeutic window and fewer off-target effects.[9]

This protocol is adapted from established methods for determining PARP1 inhibitory activity.[10]

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1. Block the wells to prevent non-specific binding.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (M2Br-ETI-A, B, C) and the reference compound (Olaparib). A common starting point is a 10-point, 3-fold serial dilution, from 100 µM down to approximately 5 nM.

  • Reaction Setup:

    • Add the diluted inhibitors or a vehicle control (e.g., DMSO) to the appropriate wells.

    • Prepare a master mix containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+.

    • Initiate the reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-conjugated horseradish peroxidase (HRP), which will bind to the biotinylated PAR chains on the histones.

    • After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The signal intensity is directly proportional to PARP1 activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Workflow for In Vitro PARP1 Chemiluminescent Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat 96-well plate with histones p2 Block wells p1->p2 r1 Add inhibitors to wells p2->r1 p3 Prepare serial dilutions of inhibitors p3->r1 r2 Add PARP1 enzyme, activated DNA, and biotinylated NAD+ r1->r2 r3 Incubate for 1 hour r2->r3 d1 Add Streptavidin-HRP r3->d1 d2 Add chemiluminescent substrate d1->d2 d3 Measure luminescence d2->d3 a1 Calculate % Inhibition d3->a1 d3->a1 a2 Determine IC50 d3->a2 a1->a2 G cluster_no_inhibitor Normal PARP Function cluster_with_inhibitor With Trapping Inhibitor dna_break1 DNA Single-Strand Break parp_bound1 PARP1 binds to DNA dna_break1->parp_bound1 recruits parp1 PARP1 parp1->parp_bound1 parp_par1 Auto-PARylation parp_bound1->parp_par1 activates parp_dissociate1 PARP1 dissociates, repair proceeds parp_par1->parp_dissociate1 dna_break2 DNA Single-Strand Break parp_bound2 PARP1 binds to DNA dna_break2->parp_bound2 recruits parp2 PARP1 parp2->parp_bound2 inhibitor Thiazole Inhibitor parp_inhibited Inhibitor prevents auto-PARylation inhibitor->parp_inhibited parp_bound2->parp_inhibited parp_trapped PARP1 is 'trapped' on DNA parp_inhibited->parp_trapped

References

A Researcher's Guide to Navigating Antibody Cross-Reactivity with Thiazole-Based Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the thiazole ring stands as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1] Its prevalence, however, presents a significant immunological challenge: the potential for antibody cross-reactivity. Antibodies generated against a specific thiazole-containing drug molecule may inadvertently recognize other structurally similar thiazole derivatives, leading to off-target effects, inaccurate bioanalytical measurements, and potential safety concerns.

This guide provides an in-depth comparison of cross-reactivity profiles for antibodies raised against various thiazole-based haptens. We will delve into the critical role of hapten design in dictating antibody specificity and explore the experimental methodologies essential for a thorough cross-reactivity assessment. By understanding the principles that govern these molecular interactions, researchers can develop more specific immunoassays and safer immunotherapeutics.

The Genesis of an Immune Response: Hapten Design and Antibody Production

Small molecules like thiazole-containing drugs are typically not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, a process known as hapten-carrier conjugation.[2] The design of the hapten, particularly the site of linker attachment, is a paramount factor that dictates the specificity of the resulting antibodies.[3] The way a hapten is presented to the immune system profoundly influences which structural features of the molecule are recognized as antigenic determinants.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for generating antibodies against thiazole-based haptens."

The choice of carrier protein is also crucial. Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used due to their high immunogenicity and abundance of reactive functional groups for conjugation. The density of haptens on the carrier protein can also influence the magnitude and quality of the immune response.[4]

Comparative Cross-Reactivity Studies: Two Case Studies

To illustrate the impact of hapten design on antibody specificity, we will examine two case studies involving thiazole-containing compounds.

Case Study 1: Broad-Spectrum Recognition of Sulfonamides

In a study aimed at generating antibodies for the broad detection of sulfonamide antibiotics, a sulfathiazole derivative was used as the immunizing hapten. The hapten was designed to expose the p-aminobenzoyl ring, a common feature among sulfonamides, to the immune system.[5]

Hapten Design:

dot graph { node [shape=plaintext]; Sulfathiazole_Hapten [label=<

Sulfathiazole Derivative Hapten The linker is attached to the thiazole ring, leaving the p-aminobenzoyl group exposed.

>]; } caption: "Structure of the sulfathiazole derivative hapten."

Cross-Reactivity Data:

The resulting monoclonal antibody (mAb 3B5B10E3) was tested for cross-reactivity against a panel of sulfonamides and other structurally related compounds using a competitive ELISA.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Sulfathiazole (Reference)(IC50 of reference) 100
SulfadiazineStructurally similarDetected at MRLHigh
SulfadimethoxineStructurally similarDetected at MRLHigh
SulfapyridineStructurally similarDetected at MRLHigh
SulfamethoxazoleStructurally similarDetected at MRLHigh
FurosemideDiuretic with sulfonamide group>10,000Low
AcetazolamideDiuretic with sulfonamide group>10,000Low
HydrochlorothiazideDiuretic with sulfonamide group>10,000Low

Data adapted from a study on monoclonal antibodies against a sulfathiazole derivative.[6]

Interpretation:

The antibody demonstrated broad cross-reactivity with several sulfonamide antibiotics, indicating that the exposed p-aminobenzoyl moiety was the primary epitope recognized. The low cross-reactivity with diuretics containing a sulfonamide group suggests that the overall molecular structure, not just the presence of the sulfonamide group, is critical for antibody binding. This highlights the success of the hapten design in generating a broadly selective antibody for the sulfonamide class of drugs.

Case Study 2: Modulating Specificity for Albendazole and its Metabolites

Albendazole (ABZ) is an anthelmintic drug that is metabolized into several active forms, including albendazole sulfoxide (ABZ-SO) and albendazole sulfone (ABZ-SO2). For therapeutic drug monitoring, an antibody that recognizes the parent drug and its major metabolites is desirable.

Hapten Design:

To achieve this, a hapten was designed by modifying the carbamate portion of the albendazole molecule, thereby exposing the benzimidazole-thiazole core and the associated sulfoxide/sulfone groups.[7][8]

dot graph { node [shape=plaintext]; Albendazole_Hapten [label=<

Albendazole Derivative Hapten The linker is attached away from the benzimidazole-thiazole core, exposing the key structural features.

>]; } caption: "Structure of an albendazole derivative hapten."

Cross-Reactivity Data:

A monoclonal antibody raised against this hapten was evaluated for its cross-reactivity with albendazole and its metabolites.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Albendazole (ABZ) Parent Drug0.20 100
Albendazole Sulfone (ABZ-SO2)Metabolite0.2676.9
Albendazole Sulfoxide (ABZ-SO)Metabolite0.7726.0
Albendazole-2-amino-sulfoneMetabolite10.51.9
FenbendazoleStructurally related drug>100<0.1
MebendazoleStructurally related drug>100<0.1

Data adapted from a study on a monoclonal antibody for the simultaneous detection of albendazole and its metabolites.[7][8]

Interpretation:

The antibody showed significant cross-reactivity with the major metabolites of albendazole, ABZ-SO2 and ABZ-SO, demonstrating the success of the hapten design in generating an antibody that recognizes the core structure of the drug and its metabolized forms. The negligible cross-reactivity with other benzimidazole drugs like fenbendazole and mebendazole underscores the specificity of the antibody for the albendazole family of compounds.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of antibody cross-reactivity is essential. The most common and accessible method is the competitive enzyme-linked immunosorbent assay (ELISA) .

Competitive ELISA Protocol

This protocol outlines the steps for determining the cross-reactivity of an anti-thiazole antibody.

Materials:

  • 96-well microtiter plates

  • Coating antigen (thiazole hapten conjugated to a carrier protein different from the one used for immunization, e.g., OVA if KLH was used for immunization)

  • Anti-thiazole antibody (the antibody to be tested)

  • Thiazole hapten (the immunizing hapten) and its structural analogues

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare a series of dilutions of the thiazole hapten and its analogues. In a separate plate or tubes, pre-incubate these compounds with a fixed, limited concentration of the anti-thiazole antibody for a defined period.

  • Transfer to Coated Plate: Transfer the pre-incubated antibody-hapten mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at an optimized dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the enzyme substrate and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the competitor concentration.

  • Determine the IC50 value for the immunizing hapten and each of the analogues. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximum signal.

  • Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Analogue) x 100

Advanced Techniques for Deeper Insights

While ELISA is a powerful tool, other techniques can provide more detailed information about the thermodynamics and kinetics of antibody-hapten interactions.

  • Surface Plasmon Resonance (SPR): SPR allows for the real-time, label-free analysis of binding kinetics, providing data on association (kon) and dissociation (koff) rates, which determine the binding affinity (KD).[9][10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][11]

Conclusion: A Strategic Approach to Specificity

The development of highly specific antibodies against thiazole-based haptens is a critical endeavor in drug development and diagnostics. As this guide has illustrated, a deep understanding of the principles of hapten design is fundamental to achieving the desired antibody specificity and minimizing cross-reactivity. The strategic placement of the linker arm to expose key structural determinants of the target molecule to the immune system is paramount.

By employing a systematic approach that combines rational hapten design with rigorous experimental validation through techniques like competitive ELISA, and complemented by advanced biophysical methods such as SPR and ITC, researchers can confidently develop antibodies with the required specificity for their intended applications. This diligence ensures the development of robust and reliable immunoassays and safer immunotherapeutics, ultimately contributing to the advancement of medicine.

References

A Senior Application Scientist's Guide to Methyl vs. Ethyl 2-bromo-5-alkylthiazole-4-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Chemistry

The thiazole ring is a cornerstone in medicinal chemistry and materials science, lauded for its versatile reactivity and presence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Molecules incorporating this five-membered heterocycle exhibit a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[2][4] At the heart of their synthetic accessibility lies the venerable Hantzsch thiazole synthesis, a robust method for constructing the thiazole core.[3]

For researchers and drug development professionals, the choice of starting materials is paramount, influencing not only the efficiency of the synthesis but also the properties of the final product. This guide provides an in-depth comparison of two closely related and widely used building blocks: methyl 2-bromo-5-alkylthiazole-4-carboxylate and ethyl 2-bromo-5-alkylthiazole-4-carboxylate . We will dissect the nuances of their synthesis, reactivity in key transformations, and practical considerations in their handling and purification, supported by experimental data and established chemical principles.

Physicochemical Properties: A Tale of Two Esters

While seemingly minor, the difference between a methyl and an ethyl ester can have significant implications for the physical properties of a compound, which in turn affect its handling, purification, and reactivity.

PropertyMethyl 2-bromo-5-alkylthiazole-4-carboxylateEthyl 2-bromo-5-alkylthiazole-4-carboxylateJustification
Molecular Weight LowerHigherAddition of a methylene group (-CH2-)
Melting Point Generally lowerGenerally higher[5]Increased van der Waals forces with larger alkyl chain
Boiling Point LowerHigherIncreased molecular weight and intermolecular forces
Solubility Generally more soluble in polar solventsGenerally more soluble in non-polar solventsThe larger ethyl group increases lipophilicity

These fundamental differences can influence the choice of solvents for reactions and purification, as well as the physical state of the material at a given temperature.

Synthesis via Hantzsch Thiazole Synthesis: A Comparative Workflow

The most common route to these thiazole derivatives is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[6][7] In the case of our target molecules, this typically involves the reaction of a 2-bromo-3-oxobutanoate (for a 5-methylthiazole) with a thioamide, followed by bromination at the 2-position.

General Synthetic Workflow

Hantzsch_Synthesis Reactants α-Bromo-β-ketoester + Thioamide Intermediate Thiazoline Intermediate Reactants->Intermediate Cyclocondensation Dehydration Dehydration/ Aromatization Intermediate->Dehydration Product 2-Amino-5-alkylthiazole-4-carboxylate Dehydration->Product Diazotization Diazotization (Sandmeyer Reaction) Product->Diazotization Final_Product Methyl/Ethyl 2-Bromo-5-alkylthiazole-4-carboxylate Diazotization->Final_Product

Caption: General workflow for the Hantzsch synthesis of 2-bromo-5-alkylthiazole-4-carboxylates.

Experimental Protocol: A Representative Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of solution. Filter the solid, wash with water, and dry under vacuum to yield the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.

Comparative Insights: Methyl vs. Ethyl in the Hantzsch Synthesis

While specific comparative yield data is scarce in the literature, we can infer some key differences based on the properties of the starting materials and products:

  • Reaction Kinetics: The reaction rates are expected to be very similar as the ester functionality is not directly involved in the rate-determining steps of the Hantzsch condensation.

  • Work-up and Isolation: The slightly lower polarity of the ethyl ester may lead to better phase separation during aqueous work-ups. Conversely, its potentially higher melting point could be advantageous for crystallization and isolation of the solid product.

  • Purification: Both esters are amenable to purification by column chromatography. The choice of solvent system will vary slightly, with the ethyl ester typically requiring a less polar eluent. For instance, a common solvent system for these types of compounds is a mixture of hexane and ethyl acetate.[8]

Reactivity in Suzuki Cross-Coupling Reactions: The Ester's Subtle Influence

A primary application of these bromo-thiazole building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 2-position.[9][10]

General Suzuki Coupling Workflow

Suzuki_Coupling Reactants Methyl/Ethyl 2-Bromo-5-alkylthiazole-4-carboxylate + Organoboron Reagent Coupling Cross-Coupling Reaction Reactants->Coupling Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupling Product Methyl/Ethyl 2-Aryl/Heteroaryl-5-alkylthiazole-4-carboxylate Coupling->Product

Caption: General workflow for the Suzuki coupling of 2-bromo-5-alkylthiazole-4-carboxylates.

Experimental Protocol: General Procedure for Suzuki Coupling
  • To a degassed solution of the methyl or ethyl 2-bromo-5-alkylthiazole-4-carboxylate (1 equivalent) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Reactivity: The Steric Factor

The primary difference between the methyl and ethyl esters in the context of a Suzuki coupling is the steric hindrance imparted by the ester group.

  • Methyl Ester: The smaller methyl group presents minimal steric bulk, which can be advantageous in reactions involving sterically demanding boronic acids or bulky phosphine ligands on the palladium catalyst. This may lead to slightly faster reaction rates and higher yields in challenging couplings.

  • Ethyl Ester: The larger ethyl group introduces more steric hindrance around the thiazole core. While this effect is generally modest, it could potentially slow down the rate of transmetalation in the catalytic cycle, especially with already hindered coupling partners.

It is crucial to note that for many Suzuki couplings, the difference in reactivity between the methyl and ethyl esters may be negligible. However, in cases where steric hindrance is a known issue, opting for the methyl ester could be a prudent choice.

Hydrolysis to the Carboxylic Acid: A Key Transformation

In many synthetic routes, the ester is a protecting group for the carboxylic acid, which is unmasked in a later step. The rate of hydrolysis can differ between the methyl and ethyl esters.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction. Under acidic conditions, the methyl ester may hydrolyze slightly faster due to the reduced steric hindrance around the carbonyl group, facilitating the attack of water.[11][12][13]

  • Base-Mediated Saponification: This is an irreversible process. Similar to acid hydrolysis, the methyl ester is generally more reactive towards saponification due to less steric hindrance, leading to faster reaction times.[12][13]

While the differences in hydrolysis rates are often not dramatic, they can be a factor in process optimization, particularly on a larger scale where reaction times are a critical parameter.

Practical Considerations: Purification and Scale-Up

  • Chromatography: As mentioned earlier, the ethyl ester is slightly less polar than its methyl counterpart. This can be advantageous in chromatographic separations, potentially allowing for the use of less polar and therefore less expensive solvent systems.

  • Crystallization: The higher melting point often observed for ethyl esters can be beneficial for obtaining a crystalline solid product, which is often easier to handle and purify on a large scale compared to oils or low-melting solids.

  • Cost and Availability: Both methyl and ethyl 2-bromo-5-alkylthiazole-4-carboxylates are commercially available from various suppliers. The choice may come down to cost and availability at the time of purchase.

Conclusion and Recommendations

The choice between methyl and ethyl 2-bromo-5-alkylthiazole-4-carboxylate is a nuanced one, with no single "better" option. The optimal choice depends on the specific requirements of the synthetic route.

  • Choose the Methyl Ester when:

    • Subsequent reactions involve sterically demanding reagents where minimizing steric hindrance is critical.

    • Faster hydrolysis to the carboxylic acid is desired.

    • The slightly higher polarity is advantageous for a specific purification protocol.

  • Choose the Ethyl Ester when:

    • A higher melting, more crystalline product is desirable for ease of handling and purification.

    • Slightly lower polarity is beneficial for extraction and chromatographic separations.

    • The subsequent reaction steps are not expected to be sensitive to minor steric differences.

Ultimately, for many applications, both esters will perform admirably. However, by understanding the subtle yet significant differences in their physical properties and reactivity, researchers can make a more informed decision to optimize their synthetic strategies, saving time and resources in the pursuit of novel therapeutics and materials.

References

Confirming the Structure of Methyl 2-bromo-5-ethylthiazole-4-carboxylate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and structural confirmation of novel compounds are paramount. This guide provides an in-depth technical comparison of common reaction pathways for Methyl 2-bromo-5-ethylthiazole-4-carboxylate and a detailed methodology for the unequivocal confirmation of its reaction products. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Versatility of a Thiazole Building Block

This compound is a versatile heterocyclic building block. The presence of a bromine atom at the 2-position, an electron-withdrawing ester at the 4-position, and an ethyl group at the 5-position makes it an ideal substrate for various cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science. This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Reaction Pathways and Product Scaffolds

The primary reactive site on this compound is the C-Br bond. This allows for the strategic introduction of various substituents.

Reaction_Pathways start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald product_suzuki Methyl 2-aryl/heteroaryl-5-ethylthiazole-4-carboxylate suzuki->product_suzuki product_buchwald Methyl 2-amino-5-ethylthiazole-4-carboxylate Derivatives buchwald->product_buchwald

Caption: Reaction pathways for this compound.

Part 1: Comparative Analysis of Reaction Protocols

This section provides detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The choice of reaction depends on the desired final product scaffold (C-C vs. C-N bond formation).

Alternative 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst and can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere (argon or nitrogen). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1]

  • Solvent System: A biphasic solvent system like toluene/water allows for the dissolution of both the organic-soluble reactants and the inorganic base.

Alternative 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk flask.

  • Reactant and Solvent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv). Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often used to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[2]

  • Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex, a key intermediate in the catalytic cycle.[2] Sodium tert-butoxide is a common choice.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.

Part 2: Structure Confirmation by Spectroscopic Methods

Unequivocal structure determination of the reaction products is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the necessary data.

Analytical_Workflow cluster_reaction Reaction Work-up cluster_analysis Spectroscopic Analysis purification Purification (Column Chromatography) nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms structure Structure Confirmation nmr->structure ms->structure

Caption: Analytical workflow for product structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. Key signals to analyze for the expected products are:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
Ethyl -CH₂-~2.8 - 3.2Quartet (q)The chemical shift is influenced by the electron-withdrawing nature of the thiazole ring.
Ethyl -CH₃~1.3 - 1.5Triplet (t)Coupled to the methylene protons.
Methyl Ester -OCH₃~3.8 - 4.0Singlet (s)
Aromatic Protons (Suzuki Product)~7.0 - 8.5Multiplet (m)The specific chemical shifts and coupling patterns will depend on the substituent introduced.
Amine N-H (Buchwald Product)Varies (broad singlet)Singlet (s)The chemical shift is concentration and solvent-dependent and may exchange with D₂O.
Amine Alkyl Protons (Buchwald Product)VariesVariesDependent on the specific amine used.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
Thiazole C2~160 - 170The chemical shift will change significantly upon substitution of the bromine atom.
Thiazole C4~145 - 155
Thiazole C5~125 - 135
Ester C=O~160 - 165
Methyl Ester -OCH₃~52 - 55
Ethyl -CH₂-~22 - 26
Ethyl -CH₃~12 - 15
Aromatic Carbons (Suzuki Product)~110 - 150The number and chemical shifts of the signals will confirm the structure of the coupled aryl/heteroaryl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product and information about its fragmentation pattern, which can further confirm the structure.

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This should correspond to the calculated molecular weight of the expected product. For brominated starting material, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed. This pattern will be absent in the successfully coupled products.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiazole derivatives involve cleavage of the substituents from the ring and fragmentation of the thiazole ring itself.[4] For the ester-containing products, a characteristic loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) may be observed.

Data Summary Table:

Analytical Technique Starting Material (this compound) Expected Suzuki Product (Illustrative: 2-phenyl derivative) Expected Buchwald-Hartwig Product (Illustrative: 2-morpholino derivative)
Molecular Weight 264.12 g/mol 261.32 g/mol 268.32 g/mol
¹H NMR (Key Signals) -CH₂-: ~2.9 q; -CH₃: ~1.3 t; -OCH₃: ~3.9 s-CH₂-: ~3.0 q; -CH₃: ~1.4 t; -OCH₃: ~3.9 s; Phenyl-H: ~7.4-8.0 m-CH₂-: ~2.8 q; -CH₃: ~1.3 t; -OCH₃: ~3.8 s; Morpholino-H: ~3.5-3.8 m
¹³C NMR (Key C2 Shift) ~140-145 ppm~165-170 ppm~168-173 ppm
MS (M⁺) m/z 263/265 (Br isotopes)m/z 261m/z 268

Conclusion

The structural confirmation of reaction products from this compound relies on a systematic approach combining robust synthetic protocols with comprehensive spectroscopic analysis. By understanding the underlying principles of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and by carefully interpreting the NMR and MS data, researchers can confidently confirm the structures of their target molecules. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and characterization of novel thiazole derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.